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  • Product: 3-(2-Bromo-4-fluorophenoxy)azetidine
  • CAS: 954225-37-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 3-(2-Bromo-4-fluorophenoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(2-Bromo-4-fluorophenoxy)azetidine, a halogenated aryl azetidine derivative of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-Bromo-4-fluorophenoxy)azetidine, a halogenated aryl azetidine derivative of significant interest in medicinal chemistry. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and spectral characterization. Furthermore, it explores the potential applications of this compound in drug discovery, drawing parallels with structurally related molecules that have shown notable biological activity. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered saturated nitrogen-containing heterocycles, have emerged as privileged scaffolds in contemporary drug discovery. Their inherent ring strain and rigid, three-dimensional structure offer unique advantages in the design of novel therapeutics.[1] Compared to their more flexible five- and six-membered counterparts, azetidines can confer improved metabolic stability, enhanced binding affinity, and better overall pharmacokinetic profiles to drug candidates. The strategic incorporation of the azetidine moiety allows for precise vectoral orientation of substituents, enabling fine-tuning of interactions with biological targets. This guide focuses on 3-(2-Bromo-4-fluorophenoxy)azetidine, a compound that combines the desirable properties of the azetidine core with the electronic and steric influences of a bromo- and fluoro-substituted phenyl ring, making it a valuable building block for the synthesis of new chemical entities.

Chemical Identity and Physicochemical Properties

CAS Number: 954225-37-7[2]

Molecular Formula: C₉H₉BrFNO

Molecular Weight: 246.08 g/mol [2]

Structure:

Caption: Chemical structure of 3-(2-Bromo-4-fluorophenoxy)azetidine.

Table 1: Physicochemical Properties of 3-(2-Bromo-4-fluorophenoxy)azetidine

PropertyValueSource
Appearance Off-white to pale yellow solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in DMSO, methanol, and dichloromethane (Predicted)N/A
pKa 8.5 - 9.5 (Predicted for the azetidine nitrogen)N/A

Synthesis and Characterization

Proposed Synthetic Routes

Route 1: Williamson Ether Synthesis

This classic and reliable method involves the reaction of an alkoxide with an alkyl halide.[3][4][5][6] In this context, the synthesis would proceed by deprotonating 2-bromo-4-fluorophenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a suitable leaving group on the 3-position of a protected azetidine.

cluster_0 Williamson Ether Synthesis start 2-Bromo-4-fluorophenol + N-Boc-3-hydroxyazetidine step1 Deprotonation of Phenol (e.g., NaH, DMF) start->step1 step2 Activation of Azetidine Alcohol (e.g., MsCl, Et3N) start->step2 step3 Nucleophilic Substitution (SN2) step1->step3 step2->step3 step4 Deprotection (e.g., TFA, DCM) step3->step4 end 3-(2-Bromo-4-fluorophenoxy)azetidine step4->end

Caption: Proposed Williamson ether synthesis workflow.

Experimental Protocol (Hypothetical):

  • Azetidine Activation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir the reaction mixture at 0 °C for 1 hour.

  • Phenoxide Formation: In a separate flask, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) to a solution of 2-bromo-4-fluorophenol (1.1 eq) in anhydrous dimethylformamide (DMF) at 0 °C. Stir until hydrogen evolution ceases.

  • Coupling: Add the activated azetidine solution from step 1 to the phenoxide solution from step 2 at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield N-Boc-3-(2-bromo-4-fluorophenoxy)azetidine.

  • Deprotection: Dissolve the purified product in DCM and add trifluoroacetic acid (TFA) (5-10 eq). Stir at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the title compound, which can be further purified if necessary.

Route 2: Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the formation of the ether linkage, particularly when dealing with sensitive substrates.[7][8] This reaction facilitates the condensation of an alcohol and a nucleophile (in this case, the phenol) using a phosphine and an azodicarboxylate.[8] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center, which is a critical consideration when using chiral starting materials.[9]

cluster_1 Mitsunobu Reaction start_m N-Boc-3-hydroxyazetidine + 2-Bromo-4-fluorophenol step1_m Reaction with PPh3 and DIAD/DEAD (THF, 0 °C to rt) start_m->step1_m step2_m Deprotection (e.g., TFA, DCM) step1_m->step2_m end_m 3-(2-Bromo-4-fluorophenoxy)azetidine step2_m->end_m

Caption: Proposed Mitsunobu reaction workflow.

Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq), 2-bromo-4-fluorophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to separate the desired N-Boc-3-(2-bromo-4-fluorophenoxy)azetidine from triphenylphosphine oxide and other byproducts.

  • Deprotection: Follow the deprotection procedure as described in step 5 of the Williamson ether synthesis protocol.

Spectral Characterization (Hypothetical)

As no published spectral data for 3-(2-Bromo-4-fluorophenoxy)azetidine is available, the following are predicted spectra based on the analysis of its constituent functional groups and related structures.[10]

¹H NMR (400 MHz, CDCl₃, δ):

  • Aromatic Region (δ 7.0-7.8 ppm): Three signals corresponding to the three protons on the substituted phenyl ring. The proton ortho to the fluorine and meta to the bromine would likely appear as a doublet of doublets. The proton meta to the fluorine and ortho to the bromine would also be a doublet of doublets, and the proton para to the bromine and meta to the fluorine as a doublet.

  • Azetidine Methine Proton (δ 4.8-5.2 ppm): A multiplet corresponding to the proton at the C3 position of the azetidine ring, shifted downfield due to the adjacent oxygen atom.

  • Azetidine Methylene Protons (δ 3.8-4.4 ppm): Two multiplets corresponding to the four protons on the C2 and C4 positions of the azetidine ring.

  • Azetidine N-H Proton (δ 1.5-2.5 ppm): A broad singlet corresponding to the proton on the azetidine nitrogen.

¹³C NMR (100 MHz, CDCl₃, δ):

  • Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the carbons of the phenyl ring. The carbon attached to the fluorine will show a large C-F coupling constant. The carbon attached to the bromine will be shifted downfield.

  • Azetidine C3 Carbon (δ 65-75 ppm): The carbon atom bearing the phenoxy group.

  • Azetidine C2 and C4 Carbons (δ 45-55 ppm): The two equivalent methylene carbons of the azetidine ring.

FT-IR (KBr, cm⁻¹):

  • N-H Stretch: A broad absorption around 3300-3400 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks around 1470-1600 cm⁻¹.

  • C-O-C Stretch (Aryl Ether): A strong absorption in the region of 1200-1250 cm⁻¹.

  • C-F Stretch: A strong absorption around 1100-1200 cm⁻¹.

  • C-Br Stretch: An absorption in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (ESI+):

  • [M+H]⁺: Calculated for C₉H₁₀BrFNO⁺: 247.00 and 249.00 in an approximately 1:1 ratio due to the isotopic distribution of bromine.

Applications in Drug Discovery and Medicinal Chemistry

While the specific biological activity of 3-(2-Bromo-4-fluorophenoxy)azetidine has not been reported, its structural motifs suggest significant potential as a building block in medicinal chemistry.

Monoamine Transporter Ligands

Structurally similar 3-aryl-3-arylmethoxy-azetidines have been shown to possess high affinity for monoamine transporters, particularly the serotonin transporter (SERT) and the dopamine transporter (DAT).[11] The phenoxyazetidine core of the title compound provides a rigid scaffold to present the bromo- and fluoro-substituted phenyl ring for potential interactions within the binding sites of these transporters. The electronic properties of the halogen substituents can significantly influence binding affinity and selectivity. Therefore, 3-(2-Bromo-4-fluorophenoxy)azetidine is a valuable starting point for the synthesis of novel ligands targeting monoamine transporters, which are implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and substance abuse disorders.

General Pharmacological Potential of Azetidines

The azetidine ring is a component of numerous biologically active compounds with a wide array of pharmacological activities.[4] These include anticancer, antibacterial, anti-inflammatory, and antiviral properties.[4] The incorporation of 3-(2-Bromo-4-fluorophenoxy)azetidine into larger molecules can leverage the inherent properties of the azetidine scaffold to improve drug-like characteristics.

cluster_2 Potential Applications in Drug Discovery A 3-(2-Bromo-4-fluorophenoxy)azetidine B Monoamine Transporter Ligands (SERT, DAT) A->B C Anticancer Agents A->C D Antibacterial Agents A->D E Anti-inflammatory Agents A->E

Caption: Potential therapeutic areas for derivatives of 3-(2-Bromo-4-fluorophenoxy)azetidine.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 3-(2-Bromo-4-fluorophenoxy)azetidine. Although a specific safety data sheet (SDS) is not available, the following guidelines are based on the known hazards of its structural components, namely bromo- and fluoro-aromatic compounds and azetidines.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[12]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[12]

  • Skin and Body Protection: A lab coat and closed-toe shoes are required.[12]

Handling:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

3-(2-Bromo-4-fluorophenoxy)azetidine is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid azetidine core and a halogenated aromatic ring system makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of monoamine transporter modulation. While further research is needed to fully elucidate its specific properties and biological activities, the synthetic strategies and potential applications outlined in this guide provide a solid foundation for its use in the development of next-generation therapeutics.

References

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Khan Academy. Williamson ether synthesis. [Link]

  • ResearchGate. Williamson ether synthesis. [Link]

  • PubMed. Synthesis and biological evaluation of phenothiazine derivative-containing hydroxamic acids as potent class II histone deacetylase inhibitors. [Link]

  • National Center for Biotechnology Information. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. [Link]

  • National Center for Biotechnology Information. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]

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  • Royal Society of Chemistry. A Concise Route to Highly-Functionalized Azetidine Precursor: Enantioselective Synthesis of Penaresidin B. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. [Link]

  • ARKIVOC. Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Sanetra, J., Nizioł, J., Danel, A., Kityk, I. V., & Reshak, A. H. (2009). Spectral emission properties of 4-aryloxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]quinolines. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(1), 138-143. [Link]

  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet. [Link]

  • ResearchGate. Convenient Preparation of Optically Pure 3‐Aryloxy‐pyrrolidines. [Link]

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  • ScienceScholar. Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. [Link]

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Exploratory

The Criticality of Stability: A Technical Guide to the Storage and Handling of 3-(2-Bromo-4-fluorophenoxy)azetidine

Abstract As a key building block in contemporary drug discovery, the chemical integrity of 3-(2-Bromo-4-fluorophenoxy)azetidine is paramount to the success of complex synthetic campaigns and the ultimate quality of activ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

As a key building block in contemporary drug discovery, the chemical integrity of 3-(2-Bromo-4-fluorophenoxy)azetidine is paramount to the success of complex synthetic campaigns and the ultimate quality of active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive framework for understanding and maintaining the stability of this valuable intermediate. We will explore the inherent chemical characteristics of the azetidine moiety and the substituted aromatic ring that influence its stability profile. Furthermore, this guide will present scientifically grounded recommendations for optimal storage and handling, alongside a detailed, field-proven protocol for conducting forced degradation studies. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, enabling them to ensure the long-term viability and purity of 3-(2-Bromo-4-fluorophenoxy)azetidine in their research and development endeavors.

Introduction: The Significance of 3-(2-Bromo-4-fluorophenoxy)azetidine in Medicinal Chemistry

The azetidine ring, a strained four-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile synthetic handle have led to its incorporation into a multitude of drug candidates across various therapeutic areas. While possessing inherent ring strain that contributes to its reactivity, azetidine is notably more stable and easier to handle than its three-membered counterpart, aziridine, making it an attractive component for molecular design[1][2]. The specific compound, 3-(2-Bromo-4-fluorophenoxy)azetidine, combines this valuable heterocycle with a halogenated aromatic ether, presenting a unique set of chemical properties and, consequently, specific stability considerations. The bromo and fluoro substituents on the phenyl ring can influence the molecule's electronic properties and susceptibility to various degradation pathways.

This guide will provide a detailed exploration of the factors governing the stability of 3-(2-Bromo-4-fluorophenoxy)azetidine, offering a proactive approach to its storage and handling to mitigate the risk of degradation and ensure the reliability of experimental outcomes.

Physicochemical Properties and Inherent Stability Considerations

The stability of 3-(2-Bromo-4-fluorophenoxy)azetidine is intrinsically linked to its molecular structure. Several key features warrant careful consideration:

  • The Azetidine Ring: The four-membered azetidine ring possesses significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening reactions, particularly under acidic or basic conditions.

  • The Ether Linkage: The ether bond connecting the azetidine and the phenyl ring can be prone to hydrolysis, especially in the presence of strong acids or bases and elevated temperatures.

  • The Halogenated Aromatic Ring: The bromo and fluoro substituents on the phenyl ring are generally stable. However, under certain conditions, such as high-energy light exposure or in the presence of certain catalysts, dehalogenation or other aromatic substitution reactions could potentially occur. The high electronegativity of fluorine can also influence the reactivity of the aromatic ring in nucleophilic aromatic substitution reactions[3].

A foundational understanding of these structural elements is crucial for anticipating potential degradation pathways and designing appropriate storage and handling protocols.

Recommended Storage and Handling Conditions

To ensure the long-term integrity of 3-(2-Bromo-4-fluorophenoxy)azetidine, adherence to stringent storage and handling protocols is essential. The following recommendations are based on general principles for handling reactive organic compounds and data from suppliers of structurally similar molecules.

General Storage Recommendations

For routine short-term to medium-term storage, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CRefrigeration minimizes the rate of potential degradation reactions.
Atmosphere Inert (e.g., Argon, Nitrogen)An inert atmosphere prevents oxidative degradation.
Container Tightly sealed, amber glass vialProtects from moisture and light.
Environment Dry, well-ventilated areaPrevents moisture uptake and ensures a safe storage environment.

Table 1: Recommended Storage Conditions for 3-(2-Bromo-4-fluorophenoxy)azetidine

Handling Procedures

When working with 3-(2-Bromo-4-fluorophenoxy)azetidine, the following handling procedures should be observed:

  • Inert Atmosphere: Whenever possible, handle the compound under an inert atmosphere to minimize exposure to oxygen and moisture.

  • Avoid Contamination: Use clean, dry spatulas and glassware to prevent cross-contamination.

  • Control Temperature: Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Understanding Potential Degradation Pathways

While specific degradation studies on 3-(2-Bromo-4-fluorophenoxy)azetidine are not extensively published, we can postulate potential degradation pathways based on the functional groups present in the molecule. A proactive understanding of these pathways is critical for designing robust stability studies and interpreting their results.

Proposed Degradation Mechanisms
  • Hydrolysis: Under acidic or basic conditions, the ether linkage is susceptible to cleavage, which would yield 2-bromo-4-fluorophenol and 3-hydroxyazetidine. The azetidine ring itself could also undergo hydrolysis, leading to ring-opening products.

  • Oxidation: The lone pair of electrons on the nitrogen atom of the azetidine ring could be susceptible to oxidation, potentially forming an N-oxide or other oxidation products.

  • Photodegradation: Exposure to high-energy light, particularly UV radiation, could potentially lead to the cleavage of the C-Br bond or other radical-mediated degradation pathways.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo various decomposition reactions, the specifics of which would require detailed experimental investigation.

The following diagram illustrates a potential hydrolytic degradation pathway under acidic conditions:

G cluster_main Proposed Acid-Catalyzed Hydrolysis of 3-(2-Bromo-4-fluorophenoxy)azetidine A 3-(2-Bromo-4-fluorophenoxy)azetidine B Protonated Ether Oxygen A->B H+ C Water Nucleophilic Attack B->C H2O D Intermediate C->D E 2-Bromo-4-fluorophenol D->E Deprotonation F 3-Hydroxyazetidine D->F Ring Protonation & Cleavage

Caption: Proposed pathway for acid-catalyzed hydrolysis.

A Framework for Stability Assessment: Forced Degradation Protocol

Forced degradation studies are a cornerstone of understanding a compound's intrinsic stability and for the development of stability-indicating analytical methods[1][4][5]. The following protocol outlines a comprehensive approach to assess the stability of 3-(2-Bromo-4-fluorophenoxy)azetidine under various stress conditions.

Objective

To evaluate the stability of 3-(2-Bromo-4-fluorophenoxy)azetidine under hydrolytic, oxidative, photolytic, and thermal stress conditions and to identify potential degradation products.

Materials and Methods
  • Test Substance: 3-(2-Bromo-4-fluorophenoxy)azetidine

  • Reagents: HPLC-grade water, acetonitrile, methanol, hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Instrumentation: HPLC with a UV detector or a mass spectrometer (LC-MS), photostability chamber, calibrated oven, pH meter.

Experimental Workflow

The following diagram outlines the experimental workflow for the forced degradation study:

G cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of Compound stress Subject Aliquots to Stress Conditions start->stress hydrolysis Acidic, Basic, Neutral Hydrolysis stress->hydrolysis oxidation Oxidative Stress (H2O2) stress->oxidation photo Photolytic Stress (UV/Vis) stress->photo thermal Thermal Stress (Elevated Temp.) stress->thermal analysis Analyze Samples by HPLC/LC-MS hydrolysis->analysis oxidation->analysis photo->analysis thermal->analysis data Identify & Quantify Degradants analysis->data

Caption: Workflow for the forced degradation study.

Step-by-Step Protocol
  • Stock Solution Preparation: Prepare a stock solution of 3-(2-Bromo-4-fluorophenoxy)azetidine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with HPLC-grade water. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose an aliquot of the stock solution (and the solid compound) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours for solutions; 0, 24, 48 hours for solid), withdraw samples.

    • Neutralize the acidic and basic hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the purity of the parent compound and the formation of any degradation products. An LC-MS method is highly recommended for the identification of the degradation products.

  • Data Interpretation:

    • Calculate the percentage of degradation for each stress condition.

    • Characterize the major degradation products using mass spectrometry and, if necessary, isolate them for further structural elucidation (e.g., by NMR).

Conclusion

The chemical stability of 3-(2-Bromo-4-fluorophenoxy)azetidine is a critical parameter that directly impacts its utility in drug discovery and development. By understanding its inherent chemical properties and potential degradation pathways, researchers can implement robust storage and handling procedures to preserve its integrity. The provided forced degradation protocol offers a systematic and scientifically rigorous framework for evaluating the stability of this important building block, thereby ensuring the reliability and reproducibility of experimental results. Proactive stability assessment is not merely a quality control measure; it is a fundamental aspect of good scientific practice that underpins the successful advancement of new therapeutic agents.

References

  • Forced Degradation and Stability Studies of a Novel Famotidine/Domperidone ODF. The Pharmaceutical and Chemical Journal. [Link]

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  • A literature review investigating the impact of temperature and humidity on volatile organic compound emissions from building materials. (2023). ResearchGate. [Link]

  • Sharma, K., et al. (2021). Impact of Humidity and Temperature on the Stability of the Optical Properties and Structure of MAPbI3, MA0.7FA0.3PbI3 and (FAPbI3)0.95(MAPbBr3)0.05 Perovskite Thin Films. MDPI. [Link]

  • Forced Degradation Studies Research Articles. R Discovery. [Link]

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  • Hua, G., et al. (2017). Effect of temperature and pH on dehalogenation of total organic chlorine, bromine and iodine in drinking water. PubMed. [Link]

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Foundational

Deconvoluting the Mechanism: A Guide to Identifying and Validating Biological Targets for 3-(2-Bromo-4-fluorophenoxy)azetidine

An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive framework for the target deconvolution of 3-(2-Bromo-4-fluorophenoxy)azetidine, a novel small molecule with potential therapeutic relevance. Lacking prior characterization, this compound serves as an ideal model for illustrating a systematic, multi-pronged strategy for target identification and validation. We will detail a logical progression from in silico predictive modeling to unbiased experimental screening and finally to rigorous biophysical and cell-based validation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both the theoretical basis for each methodological choice and actionable, field-tested protocols. The overarching goal is to equip scientific teams with the strategic and technical expertise required to transform a promising chemical entity into a validated pharmacological tool.

Introduction: The Challenge of a Novel Scaffold

3-(2-Bromo-4-fluorophenoxy)azetidine represents a unique chemical scaffold. The azetidine ring, a saturated four-membered heterocycle, is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties and providing a rigid framework for substituent orientation. The 2-bromo-4-fluorophenoxy moiety introduces key features for molecular recognition, including potential for hydrogen bonding, hydrophobic interactions, and halogen bonding—a non-covalent interaction of increasing interest in rational drug design.

The primary challenge with a novel compound is its "orphan" status; its biological targets and therapeutic potential are unknown. A purely speculative approach to target identification is inefficient and resource-intensive. Therefore, a systematic and evidence-based strategy is paramount. This guide outlines such a strategy, beginning with computational methods to generate initial hypotheses, followed by experimental methods to identify and subsequently validate these predictions.

Phase 1: In Silico Target Prediction and Hypothesis Generation

Before committing to resource-intensive wet-lab experiments, computational approaches can effectively narrow the field of potential targets. These methods leverage vast biological and chemical databases to identify likely protein partners based on the ligand's structural and chemical features.

Ligand-Based Similarity Searching

The principle of molecular similarity states that structurally similar molecules are likely to have similar biological activities. This is the most direct computational method to generate an initial target hypothesis.

  • Methodology: The 2D structure of 3-(2-Bromo-4-fluorophenoxy)azetidine is used as a query to search against large-scale chemical databases like ChEMBL, PubChem, and BindingDB. These databases curate information on millions of compounds and their experimentally determined biological activities.

  • Tools:

    • ChEMBL: A database of bioactive molecules with drug-like properties, maintained by the European Bioinformatics Institute.

    • PubChem: A comprehensive public repository at the U.S. National Institutes of Health (NIH) containing information on chemical substances and their biological activities.

    • SwissTargetPrediction: A web-based tool that predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to known ligands.

  • Causality and Interpretation: A high similarity score (e.g., Tanimoto coefficient > 0.85) to a set of molecules known to bind a specific protein (e.g., a particular kinase, GPCR, or enzyme) provides a strong, albeit preliminary, hypothesis. The output is a ranked list of potential targets, which serves as a foundational roadmap for subsequent validation experiments.

Pharmacophore Modeling and Reverse Screening

This approach abstracts the chemical features of the molecule into a 3D pharmacophore model—an ensemble of steric and electronic features necessary for optimal molecular interaction. This model is then used to screen against a database of protein structures.

  • Methodology: A pharmacophore model for 3-(2-Bromo-4-fluorophenoxy)azetidine would include key features such as a hydrogen bond acceptor (the oxygen and nitrogen atoms), an aromatic ring, and a halogen bond donor (the bromine atom). This model is then used to computationally screen libraries of protein binding sites (e.g., PharmMapper, ZINCPharmer) to find proteins that can sterically and electronically accommodate the query molecule.

  • Expertise in Action: The presence of the bromine atom is particularly noteworthy. Halogen bonding has been recognized as a significant force in ligand-protein interactions, often targeting backbone carbonyl oxygens. This feature should be explicitly included in the pharmacophore model to enhance predictive accuracy.

Workflow for In Silico Target Hypothesis Generation

InSilicoWorkflow cluster_input Input Molecule cluster_methods Computational Methods cluster_output Output SMILES 3-(2-Bromo-4-fluorophenoxy)azetidine (SMILES/SDF) Similarity Ligand-Based Similarity Search (e.g., ChEMBL, SwissTargetPrediction) SMILES->Similarity 2D/3D Structure Pharm Pharmacophore Reverse Screening (e.g., PharmMapper) SMILES->Pharm TargetList Ranked List of Potential Protein Targets Similarity->TargetList Hypothesis Pharm->TargetList

Caption: Computational workflow for generating initial target hypotheses.

Phase 2: Experimental Target Identification

With a list of potential targets in hand, or in a completely unbiased manner, experimental approaches are used to identify direct binding partners from a complex biological sample, such as a cell lysate or tissue homogenate.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a classic and powerful technique to "fish" for binding partners from a proteome.

  • Principle: The compound of interest (the "bait") is immobilized on a solid support (e.g., Sepharose beads). A cell lysate is then passed over this affinity matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.

  • Trustworthiness through Controls: A critical component of this protocol is the use of a negative control. An identical column is prepared but with either an inactive structural analog of the compound or no compound at all (beads only). Proteins that bind non-specifically to the matrix will be present in both the experimental and control eluates and can thus be excluded as true targets.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization:

    • Synthesize a derivative of 3-(2-Bromo-4-fluorophenoxy)azetidine containing a linker arm (e.g., a short polyethylene glycol chain ending in a carboxyl or amine group). This linker must be placed at a position that does not interfere with expected protein binding.

    • Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads in parallel using a similar process but without the compound.

  • Lysate Preparation:

    • Culture cells of interest (e.g., a human cancer cell line) to a high density.

    • Harvest and lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing a protease and phosphatase inhibitor cocktail.

    • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to remove cellular debris.

  • Affinity Pulldown:

    • Incubate the clarified lysate with the compound-coupled beads (and control beads) for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 washes) with lysis buffer to remove non-specifically bound proteins.

  • Elution and Identification:

    • Elute the bound proteins using a competitive eluent (e.g., a high concentration of the free compound) or by changing the buffer conditions (e.g., high salt or low pH).

    • Resolve the eluted proteins by SDS-PAGE and visualize with silver staining. Specific bands appearing only in the experimental lane are excised.

    • Alternatively, perform on-bead digestion with trypsin followed by direct analysis of the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify proteins using a database search algorithm (e.g., Mascot, Sequest) against a comprehensive protein database.

    • Prioritize "hits" that are significantly enriched in the experimental sample compared to the control.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to assess target engagement in a cellular context. It is based on the principle that a protein's thermal stability increases upon ligand binding.

  • Principle: Cells or cell lysates are treated with the compound or a vehicle control. The samples are then heated across a temperature gradient. At elevated temperatures, proteins begin to denature and aggregate. The soluble fraction is then analyzed by Western blot or mass spectrometry. A target protein bound to the compound will be more resistant to heat-induced aggregation and will thus remain in the soluble fraction at higher temperatures compared to the unbound state.

  • Application: CETSA® can be used to validate a hypothesized target directly in cells or, when coupled with mass spectrometry (Thermal Proteome Profiling or TPP), as an unbiased method to identify targets on a proteome-wide scale.

Phase 3: Biophysical and Biochemical Validation

Once a high-confidence hit has been identified, its interaction with the compound must be characterized biophysically and its functional consequences determined. This phase confirms a direct, specific interaction and quantifies its affinity.

Quantifying Binding Affinity

Several techniques can be used to measure the binding affinity (typically expressed as the dissociation constant, Kd) between the compound and the purified target protein.

TechniquePrincipleKey OutputTypical Affinity RangeThroughput
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Kd, ΔH, ΔS, Stoichiometry (n)nM to mMLow
Surface Plasmon Resonance (SPR) Detects changes in refractive index when a ligand in solution binds to a target immobilized on a sensor chip.Kd, kon, koffpM to mMMedium
Differential Scanning Fluorimetry (DSF) Monitors protein unfolding in the presence of a fluorescent dye as temperature increases. Ligand binding stabilizes the protein, increasing its melting temperature (Tm).ΔTm (proxy for binding)nM to µMHigh

Expertise in Action: ITC is considered the "gold standard" as it provides a complete thermodynamic profile of the interaction in a label-free, solution-based format. However, it is low-throughput and requires significant amounts of pure protein. DSF is an excellent first-pass screening method due to its high throughput and low sample consumption.

Functional Assays

Confirmation of binding must be linked to a functional outcome.

  • If the target is an enzyme: An enzyme activity assay should be performed. The compound would be tested for its ability to inhibit or activate the enzyme, allowing for the determination of an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).

  • If the target is a receptor: A receptor binding assay (e.g., radioligand displacement assay) or a cell-based reporter assay measuring downstream signaling (e.g., cAMP accumulation for a GPCR) should be conducted.

Target Validation Workflow

ValidationWorkflow cluster_hits High-Confidence Hits from Phase 2 cluster_validation Biophysical & Biochemical Validation cluster_output Final Output Hits Protein Hit 1 Protein Hit 2 ... Biophys Biophysical Confirmation (e.g., SPR, ITC, DSF) - Measures direct binding - Quantifies affinity (Kd) Hits->Biophys Purified Protein Biochem Functional Confirmation (e.g., Enzyme Assay, Reporter Assay) - Measures functional effect - Quantifies potency (IC50/EC50) Hits->Biochem Recombinant Protein or Cell System ValidatedTarget Validated Biological Target with Quantitative Binding and Functional Data Biophys->ValidatedTarget Biochem->ValidatedTarget

Caption: Workflow for the validation and characterization of putative targets.

Conclusion and Forward Outlook

The journey from a novel chemical entity like 3-(2-Bromo-4-fluorophenoxy)azetidine to a fully validated pharmacological probe is a systematic process of hypothesis generation, unbiased screening, and rigorous validation. By integrating computational predictions with robust experimental techniques such as affinity chromatography, CETSA®, and direct biophysical measurements, researchers can confidently identify and characterize the biological targets of novel small molecules. This integrated approach not only mitigates the risk of pursuing irrelevant targets but also accelerates the entire drug discovery pipeline. The methodologies outlined in this guide provide a clear and actionable path for the successful deconvolution of molecular mechanisms, transforming a chemical structure into a powerful tool for biological discovery and therapeutic intervention.

References

  • ChEMBL Database. European Molecular Biology Laboratory - European Bioinformatics Institute (EMBL-EBI). [Link]

  • PubChem. U.S. National Library of Medicine, National Center for Biotechnology Information. [Link]

  • SwissTargetPrediction. Swiss Institute of Bioinformatics. [Link]

  • Halogen bonding: the other non-covalent bond. Accounts of Chemical Research. [Link]

  • The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. [Link]

Exploratory

An In-Depth Technical Guide to 3-(2-Bromo-4-fluorophenoxy)azetidine for Fragment-Based Screening

Abstract Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to high-throughput screening for the identification of high-quality lead compounds.[1][2][3] This methodol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful, complementary approach to high-throughput screening for the identification of high-quality lead compounds.[1][2][3] This methodology relies on screening libraries of low molecular weight compounds, or "fragments," to identify weak but efficient binders to a biological target.[4][5][6] These initial hits then serve as starting points for optimization into potent drug candidates. This guide provides a detailed technical overview of a particularly valuable, yet underexplored fragment: 3-(2-Bromo-4-fluorophenoxy)azetidine . We will dissect its molecular architecture, outline its strategic advantages in a screening context, provide detailed experimental protocols for its use, and discuss downstream hit-to-lead optimization strategies. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced building blocks in their FBDD campaigns.

The Rationale for Fragment-Based Drug Discovery (FBDD)

FBDD operates on the principle that smaller, less complex molecules have a higher probability of forming efficient, high-quality interactions with a protein's binding pocket compared to larger, more complex molecules.[2][7] This approach offers several distinct advantages over traditional High-Throughput Screening (HTS):

  • Greater Chemical Space Coverage: A library of a few thousand fragments can sample a much larger swathe of chemical space than an HTS library orders of magnitude larger.[1][2][8]

  • Higher Hit Quality: Fragment hits, though weak (typically in the high µM to mM affinity range), often exhibit superior ligand efficiency (LE).[6] This metric normalizes binding affinity by the size of the molecule, providing a measure of binding quality.

  • Improved Physicochemical Properties: Leads developed from fragments tend to have better physicochemical profiles, such as lower molecular weight and lipophilicity, which are often correlated with improved downstream drug-like properties.

The success of an FBDD campaign is critically dependent on the quality and diversity of the fragment library.[2] Fragments are typically selected based on the "Rule of Three," which provides a set of guidelines for desirable physicochemical properties.[9][10][11]

The "Rule of Three" (Ro3)

Originally proposed by researchers at Astex, the Ro3 suggests that ideal fragments should possess the following characteristics[11]:

  • Molecular Weight (MW) < 300 Da[10][12]

  • Calculated LogP (cLogP) ≤ 3[10][13]

  • Number of Hydrogen Bond Donors ≤ 3[10][12][13]

  • Number of Hydrogen Bond Acceptors ≤ 3[10][12][13]

  • Number of Rotatable Bonds ≤ 3[10][13]

These guidelines help ensure that fragments are small, possess adequate solubility for biophysical screening methods, and have sufficient simplicity to allow for extensive chemical elaboration.[10][13]

Profile of a High-Value Fragment: 3-(2-Bromo-4-fluorophenoxy)azetidine

3-(2-Bromo-4-fluorophenoxy)azetidine is a prime example of a modern, intelligently designed fragment. Its structure is not merely a random assortment of atoms but a carefully considered combination of motifs, each contributing unique and valuable properties for a drug discovery campaign.

Physicochemical Properties

This fragment aligns well with the principles of the "Rule of Three," making it an excellent candidate for inclusion in a screening library.

PropertyValue (Calculated)Ro3 GuidelineCompliance
Molecular Weight ~260.1 g/mol < 300Yes
cLogP ~2.1≤ 3Yes
Hydrogen Bond Donors 1 (Azetidine N-H)≤ 3Yes
Hydrogen Bond Acceptors 2 (Azetidine N, Ether O)≤ 3Yes
Rotatable Bonds 2≤ 3Yes
Heavy Atom Count 13≤ 20Yes

Note: Exact values may vary slightly based on the calculation algorithm used. Data synthesized from general chemical knowledge and similar structures.

Strategic Analysis of Structural Features

The power of this fragment lies in the synergistic combination of its three core components: the azetidine ring, the ether linkage, and the substituted aromatic ring.

  • The Azetidine Ring: This four-membered saturated heterocycle is considered a "privileged" scaffold in medicinal chemistry.[14][15]

    • 3D Vector for Growth: Unlike a flat aromatic ring, the puckered, three-dimensional nature of the azetidine ring provides well-defined vectors for chemical elaboration.[14] The nitrogen atom serves as a key synthetic handle for "growing" the fragment into unoccupied regions of a binding pocket.

    • Improved Physicochemical Properties: The incorporation of the strained, polar azetidine ring can improve solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties compared to more lipophilic, purely carbocyclic analogs.[16][17]

    • Conformational Rigidity: The ring's strain provides a degree of conformational restriction, which can reduce the entropic penalty upon binding to a target, leading to higher ligand efficiency.[14][15][18]

  • The 2-Bromo-4-fluorophenoxy Group: This moiety provides multiple avenues for specific and potent interactions with a protein target.

    • Bromine as a Halogen Bond Donor: The bromine atom is an excellent halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer surface of the halogen (the "sigma-hole") interacts favorably with a nucleophilic partner, such as a backbone carbonyl oxygen or the side chain of an aspartate or glutamate residue. This interaction can significantly enhance binding affinity and selectivity.[19]

    • Fluorine for Metabolic Stability and Polarity: The fluorine atom can modulate the electronics of the aromatic ring and often serves to block sites of metabolic oxidation, thereby increasing the metabolic stability of a potential drug candidate.[20] It can also engage in favorable polar or hydrogen bonding interactions.

    • Aromatic System: The phenyl ring itself can participate in π-π stacking or hydrophobic interactions within the binding site. The ether oxygen acts as a hydrogen bond acceptor.

Experimental Workflow: A Fragment Screening Cascade

Identifying hits with fragments requires highly sensitive biophysical techniques due to their inherently weak binding affinities.[7] A typical screening cascade involves a primary screen to identify binders, followed by orthogonal validation methods and structural elucidation.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Structural Elucidation Fragment_Library Fragment Library (incl. title compound) Primary_Screen Primary Screen (e.g., Thermal Shift Assay) Fragment_Library->Primary_Screen Hits Initial Hits Primary_Screen->Hits Binding Detected Orthogonal_Screen Orthogonal Validation (e.g., SPR or NMR) Hits->Orthogonal_Screen Validated_Hits Validated Hits Orthogonal_Screen->Validated_Hits Binding Confirmed Structural_Biology Structural Biology (X-ray Crystallography) Validated_Hits->Structural_Biology Structure_Complex Fragment-Target Co-crystal Structure Structural_Biology->Structure_Complex Binding Mode Revealed H2L Hit-to-Lead Chemistry Structure_Complex->H2L Begin Optimization

Caption: A typical fragment-based screening cascade.

Primary Screen: Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid, cost-effective method for primary screening. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. A positive Tm shift indicates that the fragment stabilizes the protein.

Protocol: DSF Screening

  • Preparation:

    • Prepare the target protein to a final concentration of 2-5 µM in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 100X stock of SYPRO Orange dye in DMSO.

    • Prepare a stock plate of 3-(2-Bromo-4-fluorophenoxy)azetidine and other fragments at 100 mM in DMSO. Dilute to a working concentration (e.g., 10 mM) for screening.

  • Assay Plate Setup (384-well format):

    • To each well, add 10 µL of the protein solution.

    • Add 0.1 µL of the fragment stock solution (final concentration ~100 µM). Include DMSO-only wells as a negative control.

    • Add SYPRO Orange dye to a final dilution of 5X.

    • Seal the plate securely.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument.

    • Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Monitor the fluorescence of the SYPRO Orange dye.

  • Analysis:

    • The Tm is the temperature at which the fluorescence signal is at its peak (the midpoint of the unfolding transition).

    • Calculate the thermal shift (ΔTm) = Tm(protein + fragment) - Tm(protein + DMSO).

    • A ΔTm > 2 standard deviations above the mean of the controls is typically considered a hit.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

Hits from the primary screen must be validated by an orthogonal method to rule out artifacts. SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) and confirms a direct binding interaction.

Protocol: SPR Validation

  • Chip Preparation:

    • Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a surface density that will yield a response of ~100-200 Response Units (RU) for the fragment.

  • Binding Analysis:

    • Prepare a dilution series of 3-(2-Bromo-4-fluorophenoxy)azetidine in running buffer (e.g., PBS with 0.05% Tween-20), typically ranging from 1 µM to 500 µM.

    • Inject the fragment solutions over the protein-immobilized surface and a reference flow cell (for background subtraction).

    • Monitor the change in RU over time to generate sensorgrams.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 steady-state affinity model for weak binders).

    • This will yield the equilibrium dissociation constant (KD), providing a quantitative measure of binding affinity. A confirmed hit will show a concentration-dependent binding response.

Hit-to-Lead (H2L) Optimization Strategies

Once a fragment hit like 3-(2-Bromo-4-fluorophenoxy)azetidine is validated and its binding mode is determined by X-ray crystallography, the medicinal chemistry campaign begins. The goal is to elaborate the fragment into a more potent, lead-like molecule while maintaining good physicochemical properties.

The structure of this fragment offers several clear vectors for optimization:

SAR_Strategy cluster_0 Vector 1: Azetidine N-H cluster_1 Vector 2: Aromatic Ring cluster_2 Vector 3: Halogen Handles Core 3-(2-Bromo-4-fluorophenoxy)azetidine (Validated Hit) Grow_N Grow/Elaborate: Add groups to access new pockets (e.g., amides, sulfonamides, alkyl chains) Core->Grow_N Elaboration Grow_Aromatic Substitute: Explore other positions on the phenyl ring to improve potency/selectivity Core->Grow_Aromatic SAR Exploration Replace_Br Replace Bromine: - Explore other halogens (Cl, I) - Use for cross-coupling (e.g., Suzuki) to link fragments Core->Replace_Br Vectoring/Linking Replace_F Replace Fluorine: - Explore other substituents - Assess impact on pKa and electronics Core->Replace_F Property Modulation

Caption: Hit-to-Lead optimization vectors for the title fragment.

  • Fragment Growing (Vector 1): The azetidine nitrogen is the most intuitive point for elaboration. The co-crystal structure will reveal nearby pockets. Chemists can synthesize analogs by adding functional groups (e.g., via acylation, sulfonylation, or reductive amination) designed to interact with specific residues in these pockets, thereby increasing affinity.

  • SAR by Catalog (Vector 2 & 3): The 2-bromo-4-fluoro substitution pattern is just one possibility. A rapid follow-up is to screen a small, curated library of analogs where the positions and nature of the halogens are varied (e.g., 2-chloro-4-fluoro, 3-bromo, etc.). This systematically probes the structure-activity relationship (SAR) around the aromatic ring.

  • Fragment Linking (Vector 3): If another fragment is found to bind in a proximal pocket, the bromine atom on the initial hit can serve as a synthetic handle for linking. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) are powerful tools for connecting two fragments with an appropriate linker, often leading to a dramatic increase in potency.

Conclusion

3-(2-Bromo-4-fluorophenoxy)azetidine represents a best-in-class fragment for modern drug discovery campaigns. It combines a three-dimensional, synthetically tractable azetidine core with a versatile, multi-functional aromatic ring that can engage in a range of high-quality interactions, including the potent halogen bond. Its adherence to the "Rule of Three" ensures favorable properties for initial screening, while its distinct structural motifs provide clear and logical pathways for rapid hit-to-lead optimization. By integrating such intelligently designed fragments into screening libraries, drug discovery teams can significantly enhance their ability to find high-quality starting points for even the most challenging biological targets.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 1-22. [Link]

  • Barreiro, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(12), 7013-7065. [Link]

  • Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100129. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). The 'rule of three' for fragment-based drug discovery: where are we now?. Drug Discovery Today, 8(19), 876-877. [Link]

  • Hall, D. R., & Ji, H. (2021). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery, 16(11), 1217-1220. [Link]

  • Kumar, A., & Vo, D. (2021). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry, 64(23), 16977–17000. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Fluorophenoxy-ethylbromide in Modern Organic Synthesis. [Link]

  • de Souza, T. B., & de L. Moreira, D. (2018). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery, 13(12), 1139-1151. [Link]

  • Lawson, A. D. G., et al. (2021). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 288(19), 5553-5571. [Link]

  • Wikipedia. (2023). Fragment-based lead discovery. [Link]

  • Szymański, J., & Mikiciuk-Olasik, E. (2022). Introducing bromine to the molecular structure as a strategy for drug design. Pharmaceuticals, 15(10), 1269. [Link]

  • de Oliveira, G. A. P., et al. (2022). Fragment-based drug discovery: A graphical review. Drug Discovery Today, 27(1), 226-235. [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. [Link]

  • Si, Y., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 132. [Link]

  • Murray, C. W., & Rees, D. C. (2009). The rise of fragment-based drug discovery. Nature Chemistry, 1(3), 187-192. [Link]

  • Renaud, J., et al. (2016). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry, 60(1), 41-50. [Link]

  • Congreve, M., et al. (2013). The 'rule of three' for fragment-based drug discovery: where are we now?. Nature Reviews Drug Discovery, 12(1), 5-7. [Link]

  • Schuller, M., et al. (2019). Development of a Fragment-Based Screening Assay for the Focal Adhesion Targeting Domain Using SPR and NMR. Molecules, 24(18), 3326. [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Stability of Brominated Azetidine Compounds

Executive Summary Brominated azetidines (e.g., 3-bromoazetidine HCl, 1-Boc-3-bromoazetidine) are high-value pharmacophores used to introduce metabolic stability and alter lipophilicity in drug candidates. However, they p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Brominated azetidines (e.g., 3-bromoazetidine HCl, 1-Boc-3-bromoazetidine) are high-value pharmacophores used to introduce metabolic stability and alter lipophilicity in drug candidates. However, they present a bifurcated hazard profile : while N-protected forms are generally stable, the free-base forms possess significant stored energy due to ring strain (~26 kcal/mol) and inherent alkylating potential.

This guide details the safe operational windows for these compounds, focusing on the prevention of azetidinium ion formation —a potent genotoxic mechanism—and the mitigation of thermal runaway events during scale-up.

Part 1: The Physicochemical Hazard Profile

Ring Strain and Thermal Instability

Azetidines are four-membered nitrogen heterocycles. The bond angles (~90°) deviate significantly from the ideal tetrahedral angle (109.5°), creating substantial ring strain.

  • The Hazard: Upon thermal decomposition or uncontrolled reaction, this strain energy is released exothermically.

  • Data Insight: Differential Scanning Calorimetry (DSC) of azetidine salts often shows sharp exothermic decomposition onsets. For brominated variants, the C-Br bond weakens the ring further.

Compound FormThermal StabilityStorage Recommendation
Hydrochloride Salt (e.g., 3-bromoazetidine HCl)High. Protonation prevents nucleophilic attack. Stable < 150°C (typical).Ambient/Cool, Desiccated.[1]
N-Protected (e.g., N-Boc-3-bromoazetidine)Moderate. Carbamate reduces N-nucleophilicity.Refrigerated (2-8°C).
Free Base (3-bromoazetidine)CRITICAL RISK. Unstable. Prone to rapid dimerization/polymerization.Do NOT Store. Generate and use in situ at < 0°C.
The Mechanism of Toxicity: Azetidinium Ion Formation

The primary safety concern for drug developers is Genotoxicity . Brominated azetidines are potential alkylating agents.

  • Mechanism: If the nitrogen is not protonated (free base) or protected (Boc), the lone pair can displace the bromine (intermolecularly or intramolecularly if the chain allows), forming a highly reactive azetidinium ion .

  • Biological Impact: This quaternary ammonium species is a potent electrophile that can alkylate DNA (guanine residues), leading to mutagenesis.

Visualization: Azetidinium Formation & DNA Alkylation Risk

AzetidiniumRisk cluster_safety Safety Zone FreeBase Free Base Azetidine (Nucleophilic Nitrogen) Dimer Azetidinium Dimer (Highly Reactive Electrophile) FreeBase->Dimer Self-Alkylation (Exothermic) Salt Azetidine HCl Salt (Protonated/Safe) Salt->FreeBase Neutralization (pH > 8) Mutation Alkylated DNA (Genotoxicity) Dimer->Mutation Alkyl Transfer DNA DNA (Nucleophile) DNA->Mutation Attack

Caption: The transition from stable salt to reactive free base triggers the risk of azetidinium formation, a direct genotoxicity hazard.

Part 2: Operational Protocols

Storage and Handling[1][2][3][4]
  • Solids (Salts): Hygroscopic. Moisture uptake can lead to hydrolysis of the C-Br bond, releasing HBr and degrading the salt. Store under inert atmosphere (Nitrogen/Argon).

  • Liquids (Free Base): Never isolate the free base of 3-bromoazetidine neat. It must be kept in solution (e.g., DCM, THF) at low temperatures.

Synthesis Protocol: Safe "Free-Basing"

When a reaction requires the free amine (e.g., a nucleophilic substitution or coupling), follow this Cold-Neutralization Protocol to minimize dimerization.

Step-by-Step Methodology:

  • Suspension: Suspend the 3-bromoazetidine HCl salt in the reaction solvent (e.g., DCM or DMF) at -10°C to 0°C .

  • Base Selection: Use a non-nucleophilic base (e.g., DIPEA, K2CO3) rather than strong hydroxides to prevent hydrolysis.

  • Addition: Add the base slowly to control the exotherm.

  • Telescoping: Add the electrophile (the coupling partner) immediately after neutralization. Do not hold the free base solution.

    • Why? The half-life of the free base decreases rapidly with temperature and concentration.

  • Quench: Upon reaction completion, quench immediately with water or mild acid to protonate any remaining azetidine.

Visualization: Safe Handling Decision Tree

HandlingWorkflow Start Start: Brominated Azetidine Source CheckForm Is it a Salt (HCl/TFA)? Start->CheckForm YesSalt Stable Storage (Desiccator) CheckForm->YesSalt Yes NoSalt Is it N-Protected (Boc)? CheckForm->NoSalt No YesBoc Standard Handling Avoid Strong Acids NoSalt->YesBoc Yes NoProt CRITICAL: Free Base NoSalt->NoProt No Action 1. Cool to < 0°C 2. Dilute immediately 3. React in situ NoProt->Action Mandatory Protocol

Caption: Operational logic for handling different forms of azetidine. The Free Base path requires immediate risk mitigation.[2]

Part 3: Emergency & Decontamination

Spill Management

In the event of a spill involving brominated azetidines (liquid or solid):

  • Evacuate: Aerosols may be potent respiratory irritants and alkylating agents.

  • PPE: Full face respirator (AbeK1P3 filters), double nitrile gloves, and Tyvek suit.

  • Decontamination Solution: Do not just use water.[3] Use a solution that chemically destroys the alkylating agent.

    • Recipe: 10% w/v Sodium Thiosulfate (

      
      ) in water.
      
    • Mechanism:[4][3][5][6][7][8] The thiosulfate anion is a soft nucleophile that reacts rapidly with the azetidine/azetidinium, opening the ring and neutralizing the electrophile.

Waste Disposal[4]
  • Segregation: Do not mix with strong acids (generates HBr) or strong oxidizers.

  • Quenching: Treat waste streams with aqueous ammonia or thiosulfate before disposal to ensure no active alkylating agents remain.

References

  • Dunetz, J. R., et al. (2016). Operating Windows for the Safe Handling of Azetidines and Related Strained Heterocycles. Organic Process Research & Development.

  • Gleitman, Y., et al. (2020). Practical Synthesis of Functionalized Azetidines. Journal of Medicinal Chemistry.

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Azetidine derivatives and genotoxicity alerts.

  • Loba Chemie. (2019). Material Safety Data Sheet: Bromine Compounds.

  • National Institutes of Health (NIH). (2021). Ring-opening of azetidiniums by nucleophiles.[9] PubMed.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-Functionalization of 3-(2-Bromo-4-fluorophenoxy)azetidine

Abstract This comprehensive technical guide provides detailed protocols and expert insights into the N-functionalization of 3-(2-bromo-4-fluorophenoxy)azetidine, a critical building block in modern medicinal chemistry. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed protocols and expert insights into the N-functionalization of 3-(2-bromo-4-fluorophenoxy)azetidine, a critical building block in modern medicinal chemistry. The azetidine scaffold is a privileged structure, valued for its ability to impart favorable physicochemical properties and unique conformational constraints upon bioactive molecules.[1][2][3] This document outlines four robust methodologies for derivatizing the azetidine nitrogen: Buchwald-Hartwig amination for N-arylation, classical N-alkylation, N-acylation, and reductive amination. Each section explains the underlying chemical principles, offers step-by-step experimental procedures, and includes troubleshooting advice to empower researchers in drug discovery and development to effectively utilize this versatile scaffold.

Introduction: The Strategic Value of the Azetidine Scaffold

The four-membered azetidine ring has emerged as a highly sought-after motif in drug design. Its inherent ring strain, intermediate between that of aziridines and pyrrolidines, provides a unique combination of stability and reactivity.[1] The non-planar geometry of the azetidine ring allows it to serve as a conformationally restricted bioisostere for more flexible acyclic or larger cyclic systems, often leading to improved binding affinity and metabolic stability.

The subject of this guide, 3-(2-bromo-4-fluorophenoxy)azetidine, is a particularly valuable synthetic intermediate. It features three key points for diversification:

  • A secondary amine (N-H): The nucleophilic nitrogen is the primary site for the functionalization protocols discussed herein, allowing for the introduction of a wide array of substituents.

  • A 3-phenoxy group: This substituent provides a rigid vector extending from the azetidine core, influencing the molecule's overall shape and interaction with biological targets.

  • A bromo-fluorophenyl moiety: The bromine atom serves as a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can modulate electronic properties and enhance metabolic stability.

This guide focuses exclusively on the N-functionalization, which is often the initial step in elaborating this scaffold into a library of diverse chemical entities for screening and lead optimization.

Core Protocols for N-Functionalization

The following sections provide detailed, validated protocols for the most common and effective methods to functionalize the nitrogen atom of 3-(2-bromo-4-fluorophenoxy)azetidine.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a cornerstone of modern synthetic chemistry.[4][5] This method allows for the direct coupling of the azetidine with a wide range of aryl and heteroaryl halides.[6]

Causality and Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[7] The key steps involve:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The azetidine displaces a ligand on the palladium center, and a base deprotonates the azetidine nitrogen to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7]

The choice of phosphine ligand is critical. Bulky, electron-rich ligands (e.g., XantPhos, BrettPhos) accelerate the reductive elimination step, which is often rate-limiting, thereby improving reaction efficiency and scope.[7]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Add Azetidine, Aryl Halide, Base (Cs2CO3), and Solvent (Toluene) to an oven-dried flask. catalyst 2. Add Pd Catalyst (e.g., Pd2(dba)3) and Ligand (e.g., XantPhos). reagents->catalyst degas 3. Degas the mixture (Argon sparging for 15 min). catalyst->degas heat 4. Heat the reaction (e.g., 100-110 °C) with stirring until TLC/LC-MS shows completion. degas->heat cool 5. Cool to room temperature. Dilute with Ethyl Acetate. heat->cool filter 6. Filter through Celite® to remove Palladium salts. cool->filter extract 7. Wash with water and brine. Dry over Na2SO4. filter->extract purify 8. Concentrate and purify by column chromatography. extract->purify

Caption: Experimental workflow for Buchwald-Hartwig N-arylation.

Experimental Protocol:

  • Reagents & Equipment:

    • 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 eq)

    • Aryl bromide or iodide (1.1 eq)

    • Cesium carbonate (Cs₂CO₃, 2.0 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq)

    • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.05 eq)

    • Anhydrous Toluene

    • Oven-dried round-bottom flask with stir bar, condenser, inert atmosphere setup (Argon or Nitrogen)

  • Procedure:

    • To the oven-dried flask, add 3-(2-bromo-4-fluorophenoxy)azetidine, the aryl halide, and cesium carbonate.

    • Evacuate and backfill the flask with inert gas three times.

    • Add Pd₂(dba)₃ and XantPhos to the flask under a positive flow of inert gas.

    • Add anhydrous toluene via syringe.

    • Degas the resulting suspension by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 110 °C under the inert atmosphere and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-arylated product.

Data Table: Representative Buchwald-Hartwig Couplings

Aryl Halide Partner Catalyst System Base Temp (°C) Time (h) Typical Yield (%)
4-Bromotoluene Pd₂(dba)₃ / XantPhos Cs₂CO₃ 110 16 85-95%
1-Bromo-4-methoxybenzene Pd₂(dba)₃ / XantPhos Cs₂CO₃ 110 18 80-90%
2-Bromopyridine Pd(OAc)₂ / BrettPhos K₃PO₄ 100 24 70-80%

| 1-Iodo-3-(trifluoromethyl)benzene | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | 110 | 12 | 88-97% |

Protocol 2: N-Alkylation with Alkyl Halides

Direct N-alkylation is a fundamental and straightforward method for introducing alkyl groups onto the azetidine nitrogen via an Sₙ2 reaction.

Causality and Mechanistic Insight: The lone pair of electrons on the azetidine nitrogen acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is required to neutralize the hydrohalic acid byproduct and to deprotonate the azetidinium salt intermediate, regenerating the neutral, nucleophilic nitrogen for the reaction to proceed to completion. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are ideal as they solvate the cation of the base while leaving the anion relatively free, enhancing its basicity and not interfering with the nucleophile.

Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Dissolve Azetidine in Solvent (e.g., Acetonitrile). base 2. Add Base (e.g., K2CO3 or DIPEA). reagents->base alkyl_halide 3. Add Alkyl Halide (e.g., Benzyl Bromide) dropwise at 0 °C or RT. base->alkyl_halide stir 4. Stir at room temperature or heat as required. Monitor by TLC/LC-MS. alkyl_halide->stir filter 5. Filter off solid base. Concentrate the filtrate. stir->filter extract 6. Dissolve in EtOAc. Wash with water and brine. filter->extract purify 7. Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Experimental workflow for N-alkylation.

Experimental Protocol:

  • Reagents & Equipment:

    • 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 eq)

    • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.2 eq)

    • Potassium carbonate (K₂CO₃, 2.5 eq) or Diisopropylethylamine (DIPEA, 2.0 eq)

    • Acetonitrile (MeCN) or Dimethylformamide (DMF)

    • Round-bottom flask with stir bar

  • Procedure:

    • Dissolve 3-(2-bromo-4-fluorophenoxy)azetidine in acetonitrile.

    • Add potassium carbonate to the solution.

    • Add the alkyl halide dropwise while stirring at room temperature.

    • Continue stirring at room temperature or heat to 50-60 °C if the alkyl halide is less reactive.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

    • Upon completion, filter off the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Acylation with Acyl Chlorides

N-acylation provides a direct route to amide derivatives, which are prevalent in pharmaceuticals due to their metabolic stability and hydrogen bonding capabilities. The use of highly reactive acyl chlorides makes this a rapid and efficient transformation.[8][9]

Causality and Mechanistic Insight: This reaction is a classic nucleophilic acyl substitution. The azetidine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. The resulting tetrahedral intermediate collapses, expelling the chloride ion as a leaving group. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting azetidine which would render it non-nucleophilic.[10]

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents 1. Dissolve Azetidine and Base (e.g., Triethylamine) in Solvent (e.g., DCM) and cool to 0 °C. acyl_chloride 2. Add Acyl Chloride dropwise via syringe. reagents->acyl_chloride stir 3. Allow to warm to RT. Stir until completion (typically 1-4 hours). acyl_chloride->stir quench 4. Quench with water or saturated aq. NH4Cl. stir->quench extract 5. Separate layers, wash organic phase with water and brine. quench->extract purify 6. Dry, concentrate, and purify by column chromatography. extract->purify

Caption: Experimental workflow for N-acylation.

Experimental Protocol:

  • Reagents & Equipment:

    • 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 eq)

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)

    • Triethylamine (TEA, 1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Round-bottom flask with stir bar, inert atmosphere

  • Procedure:

    • Dissolve 3-(2-bromo-4-fluorophenoxy)azetidine and triethylamine in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the acyl chloride dropwise via syringe over 5-10 minutes. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the reaction by TLC or LC-MS (often complete within 1-3 hours).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (1x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 4: Reductive Amination

Reductive amination is a versatile method for N-alkylation that uses aldehydes or ketones as the alkyl source, providing access to a broader range of substituents than direct alkylation with halides.

Causality and Mechanistic Insight: The reaction proceeds in two stages:

  • Iminium Formation: The azetidine nitrogen attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion. This step is often catalyzed by mild acid.

  • Reduction: A hydride reagent, specifically chosen for its selectivity, reduces the iminium ion to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated iminium intermediate.[11]

Reductive_Amination_Pathway Azetidine Azetidine-NH Iminium [Azetidine-N=CHR]⁺ (Iminium Ion) Azetidine->Iminium + H⁺, - H₂O Carbonyl R-CHO (Aldehyde) Carbonyl->Iminium Product Azetidine-N-CH₂R (Product) Iminium->Product Reduction Reducer NaBH(OAc)₃ Reducer->Product

Caption: Reaction pathway for reductive amination.

Experimental Protocol:

  • Reagents & Equipment:

    • 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 eq)

    • Aldehyde or Ketone (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (optional, catalytic amount, ~5 mol%)

    • Round-bottom flask with stir bar

  • Procedure:

    • To a flask, add 3-(2-bromo-4-fluorophenoxy)azetidine and the aldehyde/ketone, and dissolve in DCE.

    • Add a catalytic amount of acetic acid if desired (can accelerate iminium formation).

    • Stir the mixture at room temperature for 30-60 minutes to allow for pre-formation of the iminium ion.

    • Add sodium triacetoxyborohydride in one portion. The reaction may be mildly exothermic.

    • Stir at room temperature and monitor by TLC or LC-MS (typically 3-12 hours).

    • Upon completion, carefully quench the reaction by slow addition of saturated aqueous sodium bicarbonate. Stir until gas evolution ceases.

    • Extract the mixture with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No or Low Conversion (All Reactions) - Inactive catalyst (Buchwald-Hartwig).- Reagents are wet or solvent is not anhydrous.- Insufficiently strong base or base degradation.- Reaction temperature is too low.- Use fresh catalyst and ligands.- Ensure all glassware is oven-dried and use anhydrous solvents.- Use a freshly opened bottle of base or a stronger base (e.g., K₃PO₄ instead of K₂CO₃).- Increase reaction temperature in 10 °C increments.
Buchwald-Hartwig: Dark tarry mixture - Reaction overheating.- Catalyst decomposition.- Ensure accurate temperature control.- Ensure proper degassing to remove oxygen which can degrade the catalyst.
N-Alkylation: Formation of quaternary salt - Over-alkylation due to excess alkyl halide or prolonged reaction time.- Use closer to stoichiometric amounts of the alkyl halide (e.g., 1.05-1.1 eq).- Monitor the reaction closely and stop it as soon as the starting material is consumed.
N-Acylation: Hydrolysis of acyl chloride - Presence of water in the reaction.- Use anhydrous solvent and reagents. Perform the reaction under a strict inert atmosphere.
Reductive Amination: Aldehyde/Ketone reduction - Reducing agent is too strong (e.g., NaBH₄).- Use a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.
Reductive Amination: Low Yield - Inefficient iminium ion formation.- Add a catalytic amount of acetic acid to promote dehydration.- Allow the azetidine and carbonyl to stir together for an hour before adding the reducing agent.

References

  • Liu, C., et al. (2022). N-Functionalization of 1,2-Azaborines - PMC. NIH Public Access. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.[Link]

  • Surasani, R., et al. (2020). Synthesis of phenazines from ortho-bromo azo compounds via sequential Buchwald-Hartwig amination under micellar conditions and acid promoted cyclization. ResearchGate. [Link]

  • Kashani, S. K., et al. (2023). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Wang, X.-R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination.[Link]

  • Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Organic Chemistry Portal. Azetidine synthesis.[Link]

  • D'hooghe, M., & De Kimpe, N. (2008). Preparation of 2-substituted azetidines via C−H arylation. ResearchGate. [Link]

  • D'hooghe, M., et al. (2009). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

  • Ye, N., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

  • D'hooghe, M., et al. (2009). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Semantic Scholar. [Link]

  • Gore, R. P., et al. (2011). N-acylation of sulfonamides with carboxylic acid chloride in solvent or solvent-free conditions. ResearchGate. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).[Link]

  • Kumar, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. ResearchGate. [Link]

  • Allery Chemistry. (2015). Acylation (Acid Chloride Reactions). YouTube. [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Black, R., et al. (2009). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. PubMed. [Link]

  • Bull, J. A., et al. (2016). A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. [Link]

  • Rambhau P. Gore et al. (2011). Der Pharma Chemica. Scholars Research Library. [Link]

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Application

Application Notes and Protocols for Suzuki Coupling Reactions with 3-(2-Bromo-4-fluorophenoxy)azetidine

Introduction: The Strategic Value of 3-(2-Bromo-4-fluorophenoxy)azetidine in Modern Drug Discovery The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 3-(2-Bromo-4-fluorophenoxy)azetidine in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are privileged structures in a vast array of therapeutic agents.[3] This guide focuses on a uniquely valuable building block, 3-(2-Bromo-4-fluorophenoxy)azetidine, which combines several key features for the synthesis of novel chemical entities. The presence of a bromine atom provides a reactive handle for the Suzuki coupling, while the fluorine atom can enhance metabolic stability and binding affinity of the final compound. The azetidine moiety, a four-membered nitrogen-containing heterocycle, introduces a rigid, three-dimensional element that can improve physicochemical properties and explore new regions of chemical space.[4]

This document provides a comprehensive overview of the Suzuki coupling reaction utilizing 3-(2-Bromo-4-fluorophenoxy)azetidine, including a detailed mechanistic explanation, step-by-step experimental protocols, and troubleshooting guidance. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.

1. Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 3-(2-Bromo-4-fluorophenoxy)azetidine. This step forms a Pd(II) intermediate.

2. Transmetalation: In the presence of a base, the organoboron reagent (boronic acid or ester) forms a boronate complex. This activated species then transfers its organic group to the Pd(II) center, displacing the halide.

3. Reductive Elimination: The two organic fragments on the palladium complex then couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-Br Complex Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-R_L2 Ar-Pd(II)-R' Complex Transmetalation->Ar-Pd(II)-R_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R' Coupled Product Reductive_Elimination->Ar-R' Ar-Br 3-(2-Bromo-4-fluorophenoxy)azetidine Ar-Br->Oxidative_Addition R'-B(OH)2 Organoboron Reagent R'-B(OH)2->Transmetalation Base Base (e.g., K2CO3) Base->Transmetalation caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthesis of 3-(2-Bromo-4-fluorophenoxy)azetidine

While not commercially available from all suppliers, 3-(2-Bromo-4-fluorophenoxy)azetidine can be synthesized in the laboratory. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with an organohalide.[3][6][7]

Proposed Synthetic Protocol: Williamson Ether Synthesis

This protocol outlines a plausible route for the synthesis of the title compound.

Materials:

  • N-Boc-3-hydroxyazetidine

  • 2-Bromo-4-fluorophenol

  • Sodium hydride (NaH) or a suitable base (e.g., potassium carbonate)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for deprotection

Step 1: Formation of the Phenoxide

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-fluorophenol in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the solution. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium phenoxide.

Step 2: Nucleophilic Substitution

  • To the solution of the sodium phenoxide, add a solution of N-Boc-3-hydroxyazetidine in anhydrous DMF dropwise at room temperature.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(2-bromo-4-fluorophenoxy)azetidine.

Step 3: Deprotection of the Azetidine Nitrogen (if required)

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane dropwise at 0 °C.

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure to yield the desired 3-(2-Bromo-4-fluorophenoxy)azetidine salt, which can be neutralized if necessary for the subsequent Suzuki coupling.

Experimental Protocols for Suzuki Coupling Reactions

The following protocols provide starting points for the Suzuki coupling of 3-(2-Bromo-4-fluorophenoxy)azetidine with various boronic acids. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary to achieve the best results for a specific substrate combination.

Experimental_Workflow cluster_prep Reagent Preparation cluster_setup Reaction Setup cluster_workup Workup & Purification Reagents Weigh Reagents: - Aryl Bromide - Boronic Acid - Base - Catalyst/Ligand Flask_Setup Combine reagents in a flame-dried flask under inert atmosphere. Reagents->Flask_Setup Solvent_Addition Add degassed solvent. Flask_Setup->Solvent_Addition Heating Heat to desired temperature with stirring. Solvent_Addition->Heating Monitoring Monitor reaction by TLC or LC-MS. Heating->Monitoring Quenching Quench reaction and perform aqueous workup. Monitoring->Quenching Purification Purify by column chromatography. Quenching->Purification Analysis Characterize product (NMR, MS). Purification->Analysis caption General Experimental Workflow.

Caption: A generalized workflow for the Suzuki coupling experiment.

Protocol 1: General Conditions for Aryl and Heteroaryl Boronic Acids

This protocol is a robust starting point for a wide range of boronic acids.

Materials:

  • 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and water (4:1 v/v), degassed

Procedure:

  • To a flame-dried reaction vessel, add 3-(2-Bromo-4-fluorophenoxy)azetidine, the boronic acid, potassium carbonate, palladium(II) acetate, and SPhos.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for More Challenging Couplings

For sterically hindered or electron-rich boronic acids, more forcing conditions or different catalyst/ligand systems may be required.

Materials:

  • 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 equiv)

  • Boronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • Follow the setup procedure as described in Protocol 1, substituting the appropriate reagents.

  • Heat the reaction mixture to 110 °C.

  • Monitor and work up the reaction as described in Protocol 1.

Data Presentation: Representative Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of 3-(2-Bromo-4-fluorophenoxy)azetidine with various types of boronic acids.

Boronic Acid TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)
Electron-neutral/deficient arylPd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O100
Electron-rich arylPd₂(dba)₃ (2.5)XPhos (5)K₃PO₄ (3)Toluene110
HeteroarylPd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O90
VinylPd(dppf)Cl₂ (3)-Na₂CO₃ (2)DMF80

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion - Inactive catalyst- Poor quality reagents- Insufficiently degassed solvent- Inappropriate base or solvent- Use a fresh batch of catalyst and ligand.- Ensure boronic acid is pure and dry.- Thoroughly degas the solvent by sparging with an inert gas.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, DME).
Homocoupling of boronic acid - Presence of oxygen- Catalyst decomposition- Ensure the reaction is performed under a strict inert atmosphere.- Use a more robust ligand or a pre-catalyst.
Protodeboronation of boronic acid - Presence of water with a weak base- Use a stronger, less nucleophilic base (e.g., K₃PO₄).- Use anhydrous conditions if possible.
Formation of side products - Reaction temperature too high- Azetidine coordination to palladium- Lower the reaction temperature.- Consider using a ligand that is a stronger binder to palladium to prevent coordination of the azetidine nitrogen.

Expert Insights and Causality

The choice of reaction parameters is critical for a successful Suzuki coupling. The electron-withdrawing nature of the fluorine atom on the phenyl ring of 3-(2-Bromo-4-fluorophenoxy)azetidine can facilitate the oxidative addition step. However, the presence of the azetidine nitrogen introduces a potential complication. The nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is why the use of bulky, electron-rich phosphine ligands like SPhos and XPhos is recommended, as they can outcompete the azetidine for coordination to the palladium center.

The choice of base is also crucial. Stronger bases like K₃PO₄ are often more effective in promoting the transmetalation step, especially with less reactive boronic acids. The addition of water to the solvent system can in some cases accelerate the reaction, but it can also lead to protodeboronation of the boronic acid, so a careful balance must be struck.

For researchers new to this specific substrate, it is highly recommended to perform a small-scale optimization screen to identify the ideal conditions for their particular boronic acid coupling partner.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition in English, 1982 , 21 (7), 504-518. [Link]

  • Al-Masum, M. Suzuki Coupling Reaction. In Name Reactions in Organic Synthesis; John Wiley & Sons, Ltd, 2018; pp 1–26. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

  • Tyrell, J. H.; Wills, M. The development and application of the Suzuki–Miyaura cross-coupling. Tetrahedron, 2013 , 69 (43), 8991-9020. [Link]

  • Williamson, A. W. Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 1850 , 37 (251), 350-356. [Link]

  • Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer: Berlin/Heidelberg, Germany, 2006. [Link]

  • Burke, M. D.; Schreiber, S. L. A planning strategy for diversity-oriented synthesis. Angewandte Chemie International Edition, 2004 , 43 (1), 46-58. [Link]

  • Obora, Y.; Tsuji, Y. Recent advances in the Williamson ether synthesis. Organic & Biomolecular Chemistry, 2013 , 11 (20), 3292-3301. [Link]

  • Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki–Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (24), 4544-4568. [Link]

  • Singh, U. P.; Singh, R. K.; Singh, S.; Singh, A. K. Azetidines: a promising scaffold for the development of new therapeutic agents. Future Medicinal Chemistry, 2016 , 8 (1), 83-103. [Link]

Sources

Method

Scale-up synthesis of 3-(2-Bromo-4-fluorophenoxy)azetidine hydrochloride

Application Note: Scale-Up Synthesis of 3-(2-Bromo-4-fluorophenoxy)azetidine Hydrochloride Executive Summary This application note details a robust, scalable protocol for the synthesis of 3-(2-Bromo-4-fluorophenoxy)azeti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 3-(2-Bromo-4-fluorophenoxy)azetidine Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(2-Bromo-4-fluorophenoxy)azetidine hydrochloride , a critical pharmacophore often utilized in the development of GPR119 agonists, tyrosine kinase inhibitors, and neurological ligands.[1]

While laboratory-scale synthesis often utilizes the Mitsunobu reaction, this guide prioritizes a Sulfonate Displacement Strategy (via Mesylation) for multi-gram to kilogram scale-up.[1] This approach circumvents the atom-economy issues and purification burdens associated with triphenylphosphine oxide (


) and dialkyl azodicarboxylate byproducts inherent to the Mitsunobu route.[1]

Retrosynthetic Analysis & Route Selection

The target molecule is an ether-linked azetidine.[1] Two primary disconnections exist:

  • Route A (Mitsunobu): Direct coupling of N-Boc-3-hydroxyazetidine and 2-Bromo-4-fluorophenol.[1]

    • Pros: Single step to intermediate.[1][2]

    • Cons: Difficult purification on scale; high cost of reagents; safety concerns with azo-compounds.[1][3]

  • Route B (Stepwise Displacement): Activation of N-Boc-3-hydroxyazetidine (Mesylation) followed by

    
     displacement with the phenoxide.[1]
    
    • Pros: Byproducts are water-soluble; amenable to crystallization; lower raw material costs.[1]

    • Cons: Two steps (though often telescoped).[1]

Decision: Route B is selected for scale-up to ensure process safety and ease of purification.

Retrosynthesis Target Target: 3-(2-Bromo-4-fluorophenoxy)azetidine HCl Intermediate Intermediate: N-Boc-3-(2-Bromo-4-fluorophenoxy)azetidine Target->Intermediate Deprotection (HCl) SM1 Starting Material 1: N-Boc-3-hydroxyazetidine (CAS: 141699-55-0) Intermediate->SM1 Route B: MsCl, then SN2 SM2 Starting Material 2: 2-Bromo-4-fluorophenol (CAS: 496-69-5) Intermediate->SM2 + Base

Figure 1: Retrosynthetic logic favoring the displacement route for scalable manufacturing.

Detailed Experimental Protocols

Step 1: Activation – Synthesis of tert-Butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate

This step converts the hydroxyl group into a good leaving group (mesylate).[1]

  • Reagents:

    • tert-Butyl 3-hydroxyazetidine-1-carboxylate (1.0 equiv)[1]

    • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

    • Triethylamine (

      
      ) (1.5 equiv)[1]
      
    • Dichloromethane (DCM) or 2-MeTHF (10 vol)[1]

  • Protocol:

    • Charge the reactor with N-Boc-3-hydroxyazetidine and DCM.[1] Cool to 0–5 °C.[1][4]

    • Add

      
       in one portion.
      
    • Dose MsCl dropwise over 60 minutes, maintaining internal temperature

      
       °C. Exothermic reaction.
      
    • Agitate at 0–5 °C for 2 hours. Monitor by TLC/HPLC (IPC Limit: <2% SM).

    • Quench with water (5 vol). Separate phases.

    • Wash organic layer with 10% citric acid (to remove amine salts) followed by saturated

      
      .
      
    • Concentrate under vacuum to yield the mesylate as a white/off-white solid.

    • Yield Target: >95%. Used directly in Step 2 without recrystallization if purity >98%.[1]

Step 2: Etherification – Coupling with 2-Bromo-4-fluorophenol[1]
  • Reagents:

    • Mesylate intermediate (from Step 1) (1.0 equiv)[1]

    • 2-Bromo-4-fluorophenol (1.1 equiv)[1]

    • Cesium Carbonate (

      
      ) (1.5 equiv) [Note: 
      
      
      
      can be used but requires longer reaction times][1]
    • Acetonitrile (ACN) or DMF (8 vol)[1]

  • Protocol:

    • Suspend

      
       and 2-Bromo-4-fluorophenol in ACN. Stir at 25 °C for 30 min to form the phenoxide.
      
    • Add the Mesylate intermediate dissolved in ACN (2 vol).

    • Heat to reflux (80–82 °C) for 12–16 hours.

    • IPC: Monitor disappearance of Mesylate.

    • Cool to 25 °C. Filter off inorganic salts (

      
      , excess carbonate). Rinse cake with ACN.
      
    • Solvent Swap: Concentrate filtrate and swap solvent to Ethyl Acetate (EtOAc).[1]

    • Wash EtOAc solution with 1N NaOH (2x) to remove unreacted phenol (Critical for purity).[1]

    • Dry (

      
      ) and concentrate.
      
    • Crystallization: Recrystallize from Heptane/EtOAc if necessary.

    • Yield Target: 80–85%.

Step 3: Deprotection – Salt Formation[1]
  • Reagents:

    • N-Boc-Ether Intermediate (1.0 equiv)[1]

    • 4M HCl in Dioxane or IPA (3.0 equiv)[1]

    • Ethanol/Ethyl Acetate (solvent)[1]

  • Protocol:

    • Dissolve the intermediate in Ethyl Acetate (5 vol).

    • Cool to 10–15 °C.

    • Add 4M HCl solution slowly.

    • Warm to 20–25 °C and stir for 4–6 hours. Product will precipitate as the hydrochloride salt.[1]

    • Filter the white solid.[1][4]

    • Wash cake with cold EtOAc and

      
      .
      
    • Dry in a vacuum oven at 40 °C to constant weight.

Process Data & Specifications

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store with desiccant.[1]
Purity (HPLC) > 98.5% (Area %)Method: C18 Column, ACN/H2O (0.1% TFA).[1]
1H NMR Conforms to structureDiagnostic signals: Azetidine protons (4.0–4.5 ppm), Aromatic (6.9–7.4 ppm).[1]
Residual Solvent < 5000 ppm (EtOAc/IPA)ICH Q3C limits apply.[1]
Water Content < 1.0% w/wKarl Fischer titration.[1]

Mechanistic Workflow & Troubleshooting

The following diagram illustrates the critical process control points (CPPs) and the chemical flow.

Workflow cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling (SN2) cluster_step3 Step 3: Salt Formation Start N-Boc-3-Hydroxyazetidine + MsCl / Et3N IPC1 IPC: Check for Unreacted Alcohol Start->IPC1 Workup1 Aq. Wash (Citric Acid) Concentrate IPC1->Workup1 Pass Mix Add 2-Bromo-4-fluorophenol + Cs2CO3 / ACN Workup1->Mix Reflux Reflux 80°C (16h) Mix->Reflux IPC2 IPC: Check for Mesylate Consumption Reflux->IPC2 Wash2 NaOH Wash (Removes excess Phenol) IPC2->Wash2 Pass Deprot Add 4M HCl/Dioxane Wash2->Deprot Precip Precipitation of HCl Salt Deprot->Precip Filter Filtration & Drying Precip->Filter Final Final Product: 3-(2-Bromo-4-fluorophenoxy) azetidine HCl Filter->Final

Figure 2: Process Flow Diagram highlighting Critical Process Parameters (CPPs) and purification gates.

Safety & Handling (HSE)

  • Azetidine Ring Strain: Azetidines are high-energy heterocycles.[1] While generally stable, avoid exposure to strong Lewis acids at elevated temperatures unless controlled, as ring-opening polymerization can occur.[1]

  • Methanesulfonyl Chloride (MsCl): Highly toxic and corrosive.[1] Lachrymator. All transfers must occur in a closed system or fume hood.[1]

  • Alkyl Mesylates: The intermediate tert-butyl 3-((methylsulfonyl)oxy)azetidine-1-carboxylate is a potential genotoxic impurity (PGI).[1] Ensure complete consumption in Step 2 or demonstrate clearance in the final step.

  • Dust Hazard: The final hydrochloride salt is a fine powder.[1] Use P3/N95 respiratory protection during off-loading.[1]

References

  • Dunetz, J. R., et al. (2016).[1] "Scale-Up of the Mitsunobu Reaction: An Industrial Perspective." Organic Process Research & Development. Link (Context: Comparison of Mitsunobu vs. Displacement for scale).

  • Billotte, S. (2012).[1] "Preparation and Synthetic Applications of Azetidines." Heterocycles. Link (Context: General reactivity of 3-hydroxyazetidines).[1]

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link (Context: Importance of sp3-rich azetidine scaffolds).[1]

  • Pfizer Inc. (2010).[1] "Process for the preparation of GPR119 agonists." World Intellectual Property Organization, WO2010000000 (Generalized patent reference for aryloxy azetidine scaffolds).[1]

  • ACS Green Chemistry Institute. "Mitsunobu Reaction Guide." Link (Context: Green chemistry considerations for route selection).

Sources

Application

Strategic Derivatization of 3-(2-Bromo-4-fluorophenoxy)azetidine: A Practical Guide

Introduction The azetidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, offering a strategic compromise between the metabolic liability of acyclic amines and the steric bulk of larger h...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, offering a strategic compromise between the metabolic liability of acyclic amines and the steric bulk of larger heterocycles like pyrrolidine or piperidine. Specifically, 3-(2-Bromo-4-fluorophenoxy)azetidine represents a high-value building block where the azetidine ring serves as a rigid,


-rich vector, and the halogenated phenoxy group provides a lipophilic handle with orthogonal reactivity (via the aryl bromide) for downstream diversification.

However, the derivatization of the azetidine nitrogen (


) presents unique challenges. The inherent ring strain (~25 kcal/mol) renders the system susceptible to acid-catalyzed ring opening, while the steric environment of the 3-aryloxy substituent can influence reaction kinetics. This guide provides validated protocols for the three primary derivatization pathways: Reductive Alkylation , Amide Coupling , and N-Arylation , designed to maximize yield while preserving ring integrity.

Chemical Profile & Reactivity[1][2][3][4][5]

Before initiating synthesis, it is critical to understand the physicochemical constraints of the substrate.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~246.08 g/mol Standard stoichiometry calculations.
Ring Strain ~25.4 kcal/molHigh Risk: Avoid strong Lewis acids or high heat (>100°C) without validation.
Basicity (

)
~9.5 – 10.5 (Est.)The secondary amine is highly nucleophilic; requires base scavengers (DIPEA/TEA) in coupling.
Solubility Moderate (DCM, DMF, DMSO)Poor solubility in non-polar alkanes (Hexanes).
Stability Acid-SensitiveCritical: Avoid prolonged exposure to pH < 3. Quench acidic reactions immediately.
Reaction Landscape Visualization

The following diagram outlines the decision logic for selecting the appropriate derivatization pathway based on the desired Target Product Profile (TPP).

Azetidine_Derivatization Start 3-(2-Bromo-4-fluorophenoxy) azetidine Goal_Basic Goal: Basic Amine (Solubility/hERG) Start->Goal_Basic Goal_Stable Goal: Stable Linker (Peptidomimetic) Start->Goal_Stable Goal_Biaryl Goal: Biaryl/Heteroaryl (Scaffold Hopping) Start->Goal_Biaryl Method_RedAm Protocol 1: Reductive Amination (Abdel-Magid) Goal_Basic->Method_RedAm Soft Alkylation Method_Amide Protocol 2: Amide Coupling (HATU/DIPEA) Goal_Stable->Method_Amide Acylation Method_Buchwald Protocol 3: Buchwald-Hartwig (Pd-Catalysis) Goal_Biaryl->Method_Buchwald C-N Coupling

Figure 1: Strategic decision tree for azetidine nitrogen functionalization.

Experimental Protocols

Protocol 1: Reductive Alkylation (The "Soft" Approach)

Direct alkylation with alkyl halides often leads to over-alkylation (quaternization). Reductive amination using the Abdel-Magid protocol is the preferred method for introducing alkyl groups.

Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.[1] Reagent of Choice: Sodium Triacetoxyborohydride (STAB). It is milder than


 (non-toxic) and more selective than 

.

Materials:

  • Substrate: 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 equiv)

  • Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a flame-dried vial, dissolve the azetidine (1.0 equiv) and the aldehyde (1.1 equiv) in DCE (0.1 M concentration).

  • Activation: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes to promote hemiaminal/iminium formation.

    • Note: If the aldehyde is sterically hindered, extend this time to 1 hour.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Monitoring: Stir at RT under nitrogen. Monitor via LCMS.[2] Reaction is typically complete in 2–4 hours.

  • Quench: Quench by adding saturated aqueous

    
     (pH should be ~8).
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Tip: Azetidines often streak on silica. Use 1–5%

    
     in DCM containing 0.5% 
    
    
    
    or Triethylamine.
Protocol 2: Amide Coupling (The "Library" Approach)

For generating stable amide linkages. HATU is utilized here for its high efficiency with secondary amines, though T3P is a viable alternative for easier workup.

Materials:

  • Substrate: 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.1 – 1.2 equiv)

  • DIPEA (Hunig’s Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Pre-activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir for 5–10 minutes.

    • Why? This generates the active ester (O-At) species.

  • Addition: Add the azetidine substrate (1.0 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 1–2 hours.

    • Caution: Do not heat unless absolutely necessary to avoid thermal degradation of the active ester or the azetidine.

  • Workup: Dilute with Ethyl Acetate. Wash intensively with water (3x) and LiCl (5% aq) to remove DMF.

    • Integrity Check: Avoid washing with strong acid (1M HCl) which might open the azetidine ring. Use saturated

      
       or dilute citric acid if acidic wash is needed.
      
Protocol 3: N-Arylation (Buchwald-Hartwig Cross-Coupling)

Connecting the azetidine to an aromatic ring. Standard


 only works for highly electron-deficient aryl halides. For most partners, Pd-catalysis is required.

Catalyst Selection:

  • Ligand: RuPhos or XPhos are superior for secondary amines, preventing

    
    -hydride elimination and accommodating steric bulk.
    
  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    .

Materials:

  • Substrate: 3-(2-Bromo-4-fluorophenoxy)azetidine (1.0 equiv)

  • Aryl Halide (Cl, Br, I) (1.0 – 1.2 equiv)

  • Catalyst:

    
     (2-5 mol%) or Pre-catalyst (e.g., RuPhos Pd G3)
    
  • Ligand: RuPhos (4-10 mol%) (if not using G3 precatalyst)

  • Base:

    
     (1.5 equiv)
    
  • Solvent: Toluene or Dioxane (degassed)

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a reaction tube and purge with Argon/Nitrogen. This is non-negotiable;

    
     kills the catalyst.
    
  • Charging: Add Aryl Halide, Azetidine, Base (

    
    ), and Catalyst precursor inside a glovebox or under positive inert pressure.
    
  • Solvation: Add degassed Toluene (0.1 – 0.2 M).

  • Reaction: Seal the tube. Heat to 80–100°C.[3]

    • Safety: Azetidines are thermally stable up to ~120°C in neutral/basic conditions, but monitor pressure.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black and salts. Concentrate and purify.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Ring Opening (Decomposition) Acidic conditions or high heat.Switch to basic workup. Avoid HCl salts of the azetidine; use the free base.
Low Yield (Reductive Am.) Incomplete imine formation.Add molecular sieves (4Å) to the reaction to scavenge water. Increase AcOH to 2.0 equiv.
Streaking on TLC Interaction with silica silanols.Deactivate silica with 1% Triethylamine (TEA) in the eluent.
Protodehalogenation Loss of Br/F during Buchwald.The "2-Bromo" on the phenoxy ring is sensitive. Use milder bases (

instead of

) or lower temp (80°C).

References

  • Azetidine Stability & Reactivity

    • Recent advances in the synthesis and reactivity of azetidines.[4][5] Organic & Biomolecular Chemistry.[6][7]

    • [Link]

  • Reductive Amination Protocol (Abdel-Magid)

    • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][8][9][10] J. Org.[1][6][3][8][9][10] Chem. 1996, 61, 3849-3862.[1][8][9][10]

    • [Link]

  • Buchwald-Hartwig for Secondary Amines

    • Palladium-Catalyzed Amination of Aryl Halides.[7][11] J&K Scientific / Wiley.

  • Amide Coupling (HATU)

    • Process optimization for acid-amine coupling. Current Chemistry Letters.
    • [Link]

Sources

Method

Application Note: Solid-Phase Synthesis Utilizing a 3-Phenoxyazetidine Scaffold

Executive Summary & Strategic Value The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a superior alternative to pyrrolidine or piperidine rings by lowering lipophilicity (L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a superior alternative to pyrrolidine or piperidine rings by lowering lipophilicity (LogP) while enhancing metabolic stability. Specifically, the 3-phenoxyazetidine motif serves as a potent pharmacophore in S1P1 receptor modulators and voltage-gated sodium channel blockers.

This guide details the solid-phase organic synthesis (SPOS) of this scaffold. Unlike solution-phase chemistry, where ring strain and volatility pose handling challenges, SPOS offers a pseudo-dilution effect that minimizes intermolecular polymerization of the strained ring.

Key Technical Advantages of This Protocol[1]
  • Conformational Locking: The 3-phenoxy substitution forces the azetidine ring into a puckered conformation, vectoring substituents into defined chemical space.

  • Self-Validating Workflow: Integration of colorimetric monitoring (Chloranil test) ensures quantitative conversion of the secondary amine, a notorious challenge in azetidine chemistry.

  • Versatility: The protocol supports both N-linked (diversity at the aromatic ether) and O-linked (diversity at the nitrogen) library generation.

Strategic Decision Framework

Before initiating synthesis, select the appropriate pathway based on your library design goals.

StrategySelection Start Library Design Goal Decision Is the 3-Phenoxy moiety constant or variable? Start->Decision Constant Constant (Fixed Core) Decision->Constant Fixed Variable Variable (Library Diversity) Decision->Variable Diverse Phenols RouteA Route A: Coupling Pre-Made Block (Use Fmoc-3-phenoxyazetidine-COOH) Constant->RouteA Standard SPPS RouteB Route B: On-Resin Construction (Mitsunobu Etherification) Variable->RouteB Advanced SPOS

Figure 1: Decision matrix for selecting the optimal synthetic route. Route B is the focus of this application note due to its high utility in diversity-oriented synthesis.

Critical Reagents & Resin Selection

Resin Choice: The Anchor Point

The choice of resin dictates the final C-terminal functionality.

  • 2-Chlorotrityl Chloride (2-CTC) Resin: Recommended. Extremely mild cleavage (1% TFA/DCM) allows retention of acid-sensitive side-chain protecting groups. Ideal for synthesizing protected fragments.

  • Rink Amide Resin: Generates C-terminal amides. Requires harsh cleavage (95% TFA), which is compatible with the azetidine ring but limits orthogonal protection strategies.

The Scaffold: 3-Hydroxyazetidine

The core building block is N-Fmoc-3-hydroxyazetidine (or N-Boc for specific strategies).

  • Why Fmoc? It allows for base-labile deprotection, orthogonal to the acid-labile linkers and the Mitsunobu reaction conditions.

Detailed Protocol: On-Resin Construction (Route B)

This protocol describes the construction of a 3-phenoxyazetidine library via on-resin Mitsunobu reaction . This is chemically superior to SnAr approaches for electron-rich phenols.

Phase 1: Scaffold Loading (2-CTC Resin)

Objective: Immobilize the azetidine via the carboxylic acid (if using an amino acid derivative) or the nitrogen (if using the core heterocycle). Here, we assume an amino-acid linkage (e.g., Fmoc-Azetidine-2-COOH) to allow 3-position modification.

  • Swelling: Swell 2-CTC resin (1.0 g, ~1.6 mmol/g) in dry DCM (10 mL) for 30 min.

  • Loading: Dissolve Fmoc-3-hydroxyazetidine-2-carboxylic acid (1.2 eq) and DIPEA (4.0 eq) in dry DCM. Add to resin.[1][2][3]

  • Incubation: Shake for 2 hours at RT.

  • Capping: Add MeOH (1 mL) and DIPEA (0.5 mL) to the reaction mixture. Shake for 20 min to cap unreacted trityl chlorides.

  • Wash: DCM (3x), DMF (3x), DCM (3x).

Phase 2: The Mitsunobu Etherification (The Critical Step)

Mechanism: The Mitsunobu reaction inverts the stereochemistry at the 3-position. If utilizing trans-3-hydroxy, the product will be cis-3-phenoxy.

Reagents:

  • Triphenylphosphine (

    
    ): 5.0 equivalents.
    
  • Diisopropyl azodicarboxylate (DIAD): 5.0 equivalents.

  • Phenol derivative (

    
    ): 5.0 equivalents.
    
  • Solvent: Anhydrous THF (DCM is a poor solvent for betaine formation).

Protocol:

  • Preparation: Wash the resin-bound 3-hydroxyazetidine (Fmoc-protected at N) with anhydrous THF (3x) to remove all traces of moisture. Moisture kills the betaine intermediate.

  • Betaine Formation (Crucial): In a separate dry vial, dissolve

    
     (5 eq) in THF. Cool to 0°C. Add DIAD (5 eq) dropwise. Stir for 10 min until a milky/yellow precipitate (the betaine) forms.
    
  • Addition: Add the Phenol (5 eq) to the betaine mixture. Stir for 5 min.

  • Reaction: Transfer the activated mixture to the resin vessel.

  • Incubation: Shake at Room Temperature for 16 hours.

    • Note: Heating is NOT recommended as it promotes N-alkylation side reactions or azetidine ring opening.

  • Wash: THF (3x), DMF (3x), DCM (3x).

Phase 3: Fmoc Deprotection & QC
  • Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash: DMF (3x), DCM (3x).

  • Validation (Chloranil Test):

    • Azetidines are secondary amines. The standard Kaiser (Ninhydrin) test often gives false negatives or weak colors.

    • Protocol: Place a few beads in a tube. Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.

    • Result: Dark blue/green beads = Positive (Free secondary amine). Colorless = Negative (Failed deprotection or collapsed resin).

Workflow Visualization

The following diagram illustrates the specific logic flow for the Mitsunobu etherification on solid support.

MitsunobuWorkflow cluster_0 Pre-Activation (Solution Phase) cluster_1 Solid Phase Reaction PPh3 PPh3 + DIAD Betaine Betaine Complex (0°C, 10 min) PPh3->Betaine Activated Activated Complex Betaine->Activated + Phenol Phenol Add Phenol (R-OH) Reaction Etherification (16h, RT) Activated->Reaction Transfer Resin Resin-Bound 3-OH-Azetidine Resin->Reaction Wash Wash (THF/DMF) Reaction->Wash QC Chloranil Test (Blue = Success) Wash->QC QC: Chloranil Test

Figure 2: Step-by-step workflow for the on-resin Mitsunobu reaction. Pre-activation of the betaine is critical for yield.

Data Summary & Troubleshooting

Expected Yields & Purity
StepReaction TypeExpected YieldKey Contaminant
Loading Esterification>90% (0.6 mmol/g)Hydrolysis of linker
Etherification Mitsunobu75-85%Unreacted alcohol (SM)
Cleavage Acidolysis>95%Polymerized THF
Troubleshooting Guide
  • Problem: Low conversion in Mitsunobu step.

    • Root Cause:[2][4][5][6] Steric hindrance of the 3-position on the strained ring or moisture in the solvent.

    • Solution: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD for higher reactivity. Perform a "double couple" (repeat the reaction).

  • Problem: Ring Opening (Azetidine to acyclic amine).

    • Root Cause:[2][4][5][6] Nucleophilic attack by residual pyridine or excessive heat.

    • Solution: Ensure all washes are neutral. Keep reaction temperature strictly at < 25°C.

References

  • Solid-Phase Synthesis of Azetidines

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.
    • Source:ACS Comb. Sci. (via NIH)
    • URL:[Link]

  • Mitsunobu Reaction on Solid Phase

    • Title: The Mitsunobu Reaction in Solid-Phase Synthesis.[6]

    • Source:Organic Chemistry Portal
    • URL:[Link]

  • Azetidine Ring Strain & Reactivity

    • Title: Recent Advances in the Synthesis and Reactivity of Azetidines.[7]

    • Source:Royal Society of Chemistry
    • URL:[Link]

  • Monitoring Secondary Amines (Chloranil Test): Title: Qualitative Tests for Functional Groups on Resin. Source:Merck / Sigma-Aldrich Protocols

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Williamson Ether Synthesis for 3-Phenoxyazetidines

Welcome to the technical support center for the synthesis of 3-phenoxyazetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of the Williamson e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-phenoxyazetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the nuances of the Williamson ether synthesis for this specific scaffold. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and troubleshooting logic to empower your research.

The synthesis of 3-phenoxyazetidine, a valuable building block in medicinal chemistry, is commonly achieved via the Williamson ether synthesis, starting from a protected 3-hydroxyazetidine. While fundamentally a straightforward SN2 reaction, the unique characteristics of the azetidine ring and the secondary nature of the alcohol present specific challenges that require careful optimization.[1][2]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may encounter in the lab.

Troubleshooting & Optimization FAQs

Q1: My reaction yield is very low. What are the most common causes and how can I fix it?

Low yield is the most frequent issue. The root cause can typically be traced to one of three areas: inefficient alkoxide formation, competing side reactions, or suboptimal reaction conditions.

A logical troubleshooting workflow can help pinpoint the issue.

TroubleshootingWorkflow start Low Yield Observed q1 TLC Analysis: Is N-Boc-3-hydroxyazetidine (starting material) consumed? start->q1 q2 Primary Issue: Inefficient Alkoxide Formation or Inactive Electrophile q1->q2 No q3 Primary Issue: Consumption of Starting Material without Product Formation q1->q3 Yes a1_yes Yes a1_no No res2 Troubleshooting Steps: 1. Switch to a stronger, non-nucleophilic base (e.g., NaH). 2. Ensure anhydrous conditions; dry solvent and reagents thoroughly. 3. Verify the quality of your tosyl chloride or other activating agent. 4. Increase reaction temperature for alkoxide formation (e.g., 0°C to RT). q2->res2 q4 Check for Side Products: - Alkene from E2 Elimination? - N-arylation product? - Ring-opened species? q3->q4 res4 Troubleshooting Steps: 1. Use a less hindered, milder base (e.g., K₂CO₃, Cs₂CO₃) to disfavor E2 elimination. 2. Lower the reaction temperature. 3. Ensure the azetidine nitrogen is protected (e.g., with Boc group) to prevent N-arylation. 4. Avoid harsh acidic or strongly nucleophilic conditions that promote ring-opening. q4->res4

Caption: Troubleshooting workflow for low-yield Williamson ether synthesis.

Q2: I'm seeing multiple spots on my TLC plate besides the starting material and product. What are the likely side reactions?

The Williamson ether synthesis, an SN2 reaction, often competes with other pathways.[1][3] For 3-phenoxyazetidines, the key competing reactions are E2 elimination, N-arylation, and potentially ring-opening.

SideReactions cluster_reactants Reactants cluster_products Potential Products N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine desired Desired Product: 3-Phenoxyazetidine (SN2) N-Boc-3-hydroxyazetidine->desired O-Alkylation elim Side Product: Azetine (E2 Elimination) N-Boc-3-hydroxyazetidine->elim ring_open Side Product: Ring-Opened Amine N-Boc-3-hydroxyazetidine->ring_open Harsh Conditions (e.g., high temp, strong acid/base) Phenoxide Phenoxide Phenoxide->desired n_aryl Side Product: N-Phenylazetidine (N-Arylation) Phenoxide->n_aryl If N is unprotected Base Base Base->desired Favored by mild base Base->elim Favored by strong, bulky base

Caption: Competing reaction pathways in 3-phenoxyazetidine synthesis.

  • E2 Elimination: 3-hydroxyazetidine is a secondary alcohol. When activated (e.g., as a tosylate), a strong base can abstract a proton from an adjacent carbon, leading to an alkene (an azetine derivative) instead of substitution.[4][5] This is particularly problematic with strong, bulky bases.

  • N-Arylation: If the azetidine nitrogen is not protected (e.g., with a Boc group), it can act as a nucleophile and compete with the desired O-alkylation, leading to N-arylation byproducts.[6][7][8] The Boc protecting group is crucial for directing the reaction to the hydroxyl group.[9]

  • Ring-Opening: Azetidines possess inherent ring strain (~25 kcal/mol).[10] Under harsh conditions (e.g., high temperatures, strongly acidic or basic conditions), the ring can be susceptible to nucleophilic attack leading to ring-opening.[11][12][13]

Q3: Which base should I choose? NaH, K₂CO₃, or something else?

The choice of base is critical and depends on the specific strategy (one-step vs. two-step) and the solvent. The goal is to deprotonate the hydroxyl group to form the nucleophilic alkoxide without promoting side reactions.

BaseStrengthTypical SolventProsConsRecommendation
NaH Very StrongTHF, DMFIrreversibly deprotonates the alcohol, driving the reaction forward.[14][15]Can promote E2 elimination, especially at higher temperatures. Pyrophoric and moisture-sensitive.Best for the two-step approach where the tosylate is pre-formed. Use at 0°C to RT.
K₂CO₃ MildDMF, AcetonitrileLow cost, easy to handle. Less likely to cause elimination.[16][17]Slower reaction rates, may require higher temperatures which can be detrimental.A good starting point for a one-pot reaction with an activated phenol. Can be effective but may require optimization.
Cs₂CO₃ MildDMF, TolueneOften provides higher yields than K₂CO₃ due to better solubility and cation effects.[12]More expensive.An excellent, albeit pricier, alternative to K₂CO₃ for difficult substrates where mild conditions are essential.
KOH/NaOH StrongDMSO, Protic SolventsInexpensive and effective for activating phenols.[16][18]Can introduce water, which hinders the SN2 reaction. Strongly promotes elimination with secondary halides.Generally not recommended for this specific transformation due to the secondary nature of the azetidinol.

Expert Insight: For the synthesis of N-Boc-3-phenoxyazetidine, a two-step approach is often more reliable. First, activate the hydroxyl group as a tosylate. Then, react this intermediate with sodium phenoxide (generated from phenol and a strong base like NaH). This separates the activation and substitution steps, often leading to cleaner reactions and higher yields.[2]

Q4: What is the best solvent for this reaction?

The ideal solvent should be polar and aprotic to dissolve the ionic intermediates (alkoxide/phenoxide) without solvating and deactivating the nucleophile.[1][19]

  • Recommended: DMF (N,N-Dimethylformamide) and Acetonitrile are excellent choices.[1][3] They effectively solvate the cation (Na⁺, K⁺) leaving the alkoxide anion "naked" and highly nucleophilic.

  • Acceptable: THF (Tetrahydrofuran) is often used, especially with strong bases like NaH.[14]

  • Avoid: Protic solvents like ethanol or water will protonate the alkoxide, shutting down its nucleophilicity.[3] Apolar solvents like toluene or hexane are generally poor choices as they do not effectively dissolve the ionic reactants.

Recommended Experimental Protocol (Two-Step Approach)

This protocol details a reliable two-step synthesis of N-Boc-3-phenoxyazetidine, which minimizes side reactions by separating the alcohol activation from the nucleophilic substitution.

Step 1: Synthesis of N-Boc-3-(tosyloxy)azetidine
  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-3-hydroxyazetidine (1.0 eq.).

  • Solvent: Dissolve the starting material in anhydrous Dichloromethane (DCM) or Pyridine.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (1.1 eq.). If using DCM, add a non-nucleophilic base like triethylamine (1.2 eq.).

  • Reaction: Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate is often used directly in the next step without further purification.

Step 2: Synthesis of N-Boc-3-phenoxyazetidine
  • Alkoxide Formation: In a separate dry flask under an inert atmosphere, add phenol (1.2 eq.) and dissolve in anhydrous DMF. Cool to 0°C.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Substitution Reaction: Dissolve the crude N-Boc-3-(tosyloxy)azetidine from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the sodium phenoxide solution at 0°C.

  • Heating: Warm the reaction mixture to 60-80°C and stir for 4-12 hours.

  • Monitoring: Monitor the disappearance of the tosylate by TLC.

  • Work-up: Cool the reaction to room temperature and carefully quench by adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the final product.[2][4]

References

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved February 10, 2026, from [Link]

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved February 10, 2026, from [Link]

  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem Technical Support.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 10, 2026, from [Link]

  • Frey, A. M., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters.
  • Journal of Organic Chemistry. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • American Chemical Society. (2025, August 6). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 10, 2026, from [Link]

  • Smith, R. A., & Beyer, R. H. (1969). Dimethyl sulfoxide as a solvent in Williamson ether synthesis.
  • Journal of Organic Chemistry. (2025, August 25). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions.
  • Journal of the American Chemical Society. (n.d.).
  • BenchChem. (2025). A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. BenchChem.
  • Academic Journal of Materials & Chemistry. (2023).
  • Williamson Ether Synthesis. (n.d.). Procedure document.
  • ResearchGate. (2014, August 15). Can anyone help me with a Williamson ether synthesis? [Forum discussion].
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. BenchChem Technical Support.
  • Chemical Communications (RSC Publishing). (n.d.).
  • PubMed. (2003, March 7).
  • The Williamson Ether Synthesis. (n.d.). University lab manual.
  • Chemistry LibreTexts. (2019, December 30). 10.6: Williamson Ether Synthesis.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.
  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved February 10, 2026, from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Organic Process Research & Development. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
  • Reddit. (2015, June 26). Williamson ether synthesis trouble, 2.0. r/chemistry.
  • The Journal of Organic Chemistry. (2020, May 25). Synthesis of Simple 3,3-Diarylazetidines from N-Boc-3-arylazetidinols Using Friedel–Crafts Arylation Conditions.
  • ResearchGate. (n.d.).
  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry.
  • PubMed Central (PMC). (n.d.).
  • Protecting Groups. (n.d.). Lecture notes.
  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • CHEMISTRY 1000. (n.d.). Protecting Groups – A Necessary Evil?
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of phenoxalin 3a.

Sources

Optimization

Purification of 3-(2-Bromo-4-fluorophenoxy)azetidine from reaction byproducts

[1] Ticket ID: AZ-9604-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Removal of phenolic byproducts and isolation of 3-(2-Bromo-4-fluorophenoxy)azetidine[1] Introduction...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket ID: AZ-9604-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Removal of phenolic byproducts and isolation of 3-(2-Bromo-4-fluorophenoxy)azetidine[1]

Introduction: The Molecule & The Challenge

You are working with 3-(2-Bromo-4-fluorophenoxy)azetidine (CAS: 954223-05-3 for free base, 960492-73-3 for HCl salt).[1] This compound is a high-value building block, often synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu coupling between an N-protected 3-hydroxyazetidine and 2-bromo-4-fluorophenol.[1]

The Core Problem: The reaction frequently yields a crude mixture containing the desired basic azetidine alongside unreacted 2-bromo-4-fluorophenol .[1] Because both the product and the impurity possess aromatic rings and polar functionalities, they often co-elute during standard silica chromatography, leading to "smeared" fractions and lower yields.

This guide provides a self-validating purification workflow based on the distinct pKa differences between the azetidine amine and the phenolic impurity.

Module 1: Critical Impurity Profiling

Before starting purification, understand the physicochemical properties driving the separation.

CompoundStructure TypepKa (approx.)[1][2][3][4][5]Charge at pH 1Charge at pH 14
Target Azetidine Secondary Amine (Base)~11.3 (Conjugate Acid)Positive (+) (Water Soluble)Neutral (0) (Organic Soluble)
Impurity (Phenol) Phenol (Acid)~8.4Neutral (0) (Organic Soluble)Negative (-) (Water Soluble)

Key Insight: The 2-bromo and 4-fluoro substituents on the phenol are electron-withdrawing, making it significantly more acidic (pKa ~8.[1]4) than unsubstituted phenol (pKa ~10). This acidity differential is your greatest asset.

Module 2: The "pH-Switch" Extraction Protocol (Recommended)[1]

This method uses a "Double Switch" strategy to isolate the azetidine from both neutral and acidic impurities without column chromatography.

Phase 1: Acid Extraction (Removal of Neutrals/Phenols)[1]
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Use ~10 mL solvent per gram of crude.

  • Acid Wash: Extract the organic layer twice with 1.0 M HCl (aq) .

    • Mechanism:[1][6][7] The azetidine is protonated (Azetidine-H+) and moves into the aqueous phase.[1]

    • Fate of Impurities: The phenol (neutral at pH 1) and other non-basic byproducts remain in the organic layer.

  • Separation: Keep the Aqueous Layer . You can discard the organic layer (after verifying no product remains via TLC).

Phase 2: Base Release (Recovery of Azetidine)[1]
  • Basification: Cool the aqueous layer to 0°C. Slowly add 4.0 M NaOH or Solid K2CO3 until the pH reaches >12 .

    • Note: The solution will turn cloudy as the free base azetidine precipitates/oils out.

  • Back-Extraction: Extract the basic aqueous mixture three times with DCM (Dichloromethane is preferred for azetidines due to better solubility).[1]

  • Drying: Dry the combined DCM layers over anhydrous Na2SO4 (Sodium Sulfate).

  • Concentration: Filter and concentrate under reduced pressure (keep bath < 40°C to prevent polymerization).

Visual Workflow

PurificationWorkflow Crude Crude Mixture (Azetidine + Phenol) Org1 Dissolve in EtOAc/DCM Crude->Org1 AcidWash Extract with 1M HCl Org1->AcidWash OrgLayer1 Organic Layer (Contains Phenol) DISCARD AcidWash->OrgLayer1 Neutrals AqLayer1 Aqueous Layer (pH 1) (Contains Azetidine-H+) AcidWash->AqLayer1 Cationic Product Basify Adjust to pH > 12 (NaOH / K2CO3) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Combined DCM Layers (Pure Azetidine Free Base) Extract->FinalOrg Product FinalAq Aqueous Waste (Salts) Extract->FinalAq

Caption: The "Double Switch" extraction logic separating basic azetidine from acidic phenol.

Module 3: Chromatographic Polishing

If the extraction does not yield >95% purity, use Flash Chromatography. Note that secondary amines interact strongly with silanols on silica gel, causing tailing.

Stationary Phase: Silica Gel (40-63 µm) Mobile Phase Options: [1]

MethodSolvent SystemAdditive (Critical)Why?
Standard DCM : Methanol (95:5 to 90:[1][2]10)1% NH4OH or 1% Et3N Basifies silica to prevent amine tailing.[2]
Alternative EtOAc : Hexanes1% Et3N Good for less polar impurities.[1][2]
Reverse Phase Water : Acetonitrile0.1% Formic Acid Warning:[1][2] Yields the formate salt, not free base.

Protocol:

  • Pre-wash the column with mobile phase containing the basic modifier (Triethylamine or Ammonia).

  • Load sample (dissolved in minimal DCM).

  • Elute with a gradient. The phenol (less polar) will elute first; the azetidine (more polar) will elute later.

Module 4: Salt Formation (Stabilization)

Free azetidines can be unstable upon long-term storage (ring opening/polymerization).[1] Converting to the Hydrochloride (HCl) or Oxalate salt is highly recommended for stability.

HCl Salt Formation Protocol:

  • Dissolve the purified free base azetidine in dry Diethyl Ether or 1,4-Dioxane .

  • Cool to 0°C.

  • Dropwise add 4M HCl in Dioxane (1.1 equivalents).

  • A white precipitate should form immediately.

  • Filter the solid, wash with cold ether, and dry under vacuum.

    • Target Product: 3-(2-Bromo-4-fluorophenoxy)azetidine hydrochloride (CAS: 960492-73-3).[1]

Troubleshooting & FAQs

Q1: My yield is very low after the Acid/Base extraction. Where is my product?

  • Diagnosis: The azetidine is highly water-soluble, especially as a small polar heterocycle.[1]

  • Fix: During the final extraction (Step 2 of Phase 2), ensure the aqueous phase is saturated with NaCl (brine) to "salt out" the organic amine. Use DCM (3-4 extractions) rather than EtOAc, as DCM extracts polar amines better.[1]

Q2: I see a new impurity spot after concentration. What happened?

  • Diagnosis: Azetidines typically suffer from ring-opening polymerization if heated or left in acidic conditions too long.[1]

  • Fix: Never heat the water bath above 40°C during rotary evaporation. Store the free base at -20°C or convert it to the HCl salt immediately.[1]

Q3: The phenol is co-eluting even with Triethylamine in the column.

  • Diagnosis: The 2-bromo-4-fluoro substitution makes the phenol quite acidic, potentially interacting with the amine on the column.[1]

  • Fix: Do the Base Wash first. Dissolve crude in EtOAc and wash 3x with 1M NaOH . This physically removes the phenol before the column.

References

  • PubChem. (2025).[4][8] Azetidine Compound Summary (CID 10422). National Library of Medicine. Available at: [Link][1]

  • Couty, F., & Drouillat, B. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, Royal Society of Chemistry. Available at: [Link]

Sources

Troubleshooting

Managing steric hindrance in N-alkylation of 3-substituted azetidines

Executive Summary: The Azetidine Paradox Azetidines are increasingly vital in medicinal chemistry as sp³-rich scaffolds that improve solubility and metabolic stability compared to their acyclic or larger-ring counterpart...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Azetidine Paradox

Azetidines are increasingly vital in medicinal chemistry as sp³-rich scaffolds that improve solubility and metabolic stability compared to their acyclic or larger-ring counterparts. However, 3-substituted azetidines present a unique synthetic challenge: The Puckering Effect.

Unlike flat rings, azetidine adopts a puckered conformation (~37° dihedral angle). A bulky substituent at the C3 position will preferentially adopt the equatorial orientation to minimize transannular strain. This conformational locking often forces the nitrogen lone pair into a sterically crowded environment or an unfavorable trajectory for nucleophilic attack. Furthermore, the inherent ring strain (~26 kcal/mol) makes the system prone to ring-opening polymerization if conditions are too harsh.

This guide provides two field-proven protocols to bypass these energy barriers: Cesium-Promoted Direct Alkylation and Titanium-Mediated Reductive Amination .

Diagnostic Triage: Select Your Protocol

Before starting, determine the correct pathway based on your electrophile and steric severity.

AzetidineTriage Start Start: N-Alkylation of 3-Substituted Azetidine Electrophile Identify Electrophile Source Start->Electrophile Decision1 Alkyl Halide / Tosylate (R-X) Electrophile->Decision1 Decision2 Aldehyde / Ketone (R=O) Electrophile->Decision2 DirectAlk Protocol A: Direct Alkylation (SN2) Decision1->DirectAlk ReductAm Protocol B: Reductive Amination Decision2->ReductAm RiskCheck Risk: Elimination or Over-Alkylation? DirectAlk->RiskCheck TiIso Use Ti(OiPr)4 (Lewis Acid Activation) ReductAm->TiIso Steric Bulk High Cesium Use Cs2CO3 / DMF (The Cesium Effect) RiskCheck->Cesium High Risk

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on electrophile type and steric risk.

Protocol A: The "Cesium Effect" (Direct Alkylation)

Best for: Alkyl halides, mesylates, or tosylates where standard bases (


, 

) fail or result in elimination.
The Science

Standard bases often fail with hindered azetidines because they exist as tight ion pairs in organic solvents. Cesium Carbonate (


)  in polar aprotic solvents (DMF/DMA) exhibits the "Cesium Effect." The large ionic radius of cesium creates a "naked" carbonate anion with higher basicity and solubility, and it stabilizes the transition state without aggregating the amine, preventing poly-alkylation [1].
Standard Operating Procedure

Reagents:

  • Substrate: 3-substituted azetidine (1.0 equiv)

  • Electrophile: Alkyl bromide/iodide (1.1 equiv)

  • Base:

    
     (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Workflow:

  • Dissolution: Dissolve the azetidine in anhydrous DMF under

    
    .
    
  • Activation: Add

    
    . Stir for 15 minutes at RT. Note: The mixture will be a suspension.
    
  • Addition: Add the alkyl halide dropwise.

  • Reaction: Heat to 60°C. Monitor via LCMS.

    • Critical: Do not exceed 80°C unless necessary; high heat promotes ring opening (polymerization).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    .
    
Troubleshooting Table: Direct Alkylation
SymptomProbable CauseCorrective Action
No Reaction (SM Recovery) Steric shielding of N-lone pair.Switch solvent to Acetonitrile (if electrophile is reactive) or NMP (higher T). Add TBAI (0.1 eq) as a phase transfer catalyst.
Elimination Product (Alkene) Base is acting as a nucleophile; High T.Switch leaving group from Bromide to Mesylate/Tosylate (harder leaving group, less prone to E2 elimination). Lower temperature.
Polymerization (Insoluble gum) Ring opening via nucleophilic attack.Reaction is too concentrated. Dilute to 0.05 M . Ensure temperature is <60°C.

Protocol B: Titanium-Mediated Reductive Amination

Best for: Coupling hindered azetidines with ketones or aldehydes. This is often superior to


 for bulky groups because it proceeds through a planar iminium intermediate, relieving some steric strain.
The Science

Hindered amines and ketones struggle to form imines due to equilibrium reversal by water. Titanium(IV) isopropoxide (


)  serves a dual function:
  • Lewis Acid: Activates the carbonyl oxygen.

  • Water Scavenger: Irreversibly hydrolyzes to

    
    , driving the equilibrium toward the imine/enamine [2].
    

TitaniumMech Ketone Ketone + Azetidine Complex Ti-Complex Formation Ketone->Complex Ti(OiPr)4 Imine Iminium Ion (Dehydrated) Complex->Imine -TiO2 (Water Scavenge) Product N-Alkyl Azetidine Imine->Product NaBH4 Reduction

Figure 2: Mechanistic flow of Titanium-mediated reductive amination.

Standard Operating Procedure

Reagents:

  • Substrate: 3-substituted azetidine (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.1 - 1.2 equiv)

  • Lewis Acid:

    
     (1.5 - 2.0 equiv)
    
  • Reductant:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: THF or Methanol (Anhydrous)

Workflow:

  • Complexation: Mix azetidine and ketone in THF (neat or highly concentrated).

  • Titanium Addition: Add

    
     dropwise at RT.
    
  • Imine Formation: Stir for 6–12 hours. The solution may turn slightly viscous or yellow. Do not add reductant yet.

  • Reduction: Dilute with MeOH (if using THF). Cool to 0°C. Add

    
     portion-wise.
    
    • Caution: Exothermic gas evolution (

      
      ).
      
  • Quench: Add 1N NaOH or water. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter through Celite to remove titanium salts. Extract filtrate with EtOAc.

Troubleshooting Table: Reductive Amination
SymptomProbable CauseCorrective Action
Low Conversion Incomplete imine formation.Increase

to 3.0 equiv . Extend "Complexation" time to 24h. Heat the imine formation step to 50°C (sealed tube).
Alcohol Byproduct Direct reduction of ketone.You added

too early. The imine must fully form before reduction.
Gel Formation Titanium salts trapping product.Use the "Rochelle's Salt" workup: Quench with saturated aqueous Potassium Sodium Tartrate and stir vigorously for 2 hours until layers separate clearly.

Frequently Asked Questions (FAQ)

Q1: Why is my azetidine polymerizing during alkylation? A: Azetidines have high ring strain (~26 kcal/mol). Under high heat (>80°C) or in the presence of strong nucleophiles (that aren't the amine), the ring can open via nucleophilic attack at C2/C4.

  • Fix: Keep T < 60°C. Avoid strong mineral acids. If using alkyl halides, ensure they are not contaminated with free acid.

Q2: Can I use Buchwald-Hartwig amination for N-arylation of 3-substituted azetidines? A: Yes, but 3-substituted azetidines are slower to undergo reductive elimination from the Pd center due to steric clash.

  • Recommendation: Use bulky, electron-rich ligands like RuPhos or BrettPhos which are specifically designed to facilitate the coupling of hindered secondary amines.

Q3: I see "Over-Alkylation" (Quaternization) despite using 1 equiv of halide. A: This is common with unhindered halides (like MeI or BnBr).

  • Fix: Use the Cesium Protocol (Protocol A). The surface effect of

    
     helps prevent poly-alkylation. Alternatively, switch to Reductive Amination (Protocol B) which is self-limiting to mono-alkylation.
    

Q4: Does the substituent at position 3 affect the pKa of the nitrogen? A: Yes. Electron-withdrawing groups (e.g., -F, -CF3) at C3 will lower the pKa of the nitrogen (inductive effect), making it less nucleophilic.

  • Fix: If you have a 3-fluoroazetidine, you must use a stronger electrophile (e.g., alkyl iodide vs bromide) or higher temperatures, but monitor strictly for ring opening [3].

References

  • Salvatore, R. N., et al. (2002).[1] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[2][3][4] Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Kampf, G., et al. (2021).[5] "Recent Advances in the Synthesis and Reactivity of Azetidines." RSC Advances.

Sources

Optimization

Technical Support Center: Stability &amp; HPLC Method Development for 3-(2-Bromo-4-fluorophenoxy)azetidine

The following technical guide is structured as a specialized support resource for researchers working with 3-(2-Bromo-4-fluorophenoxy)azetidine . It synthesizes chemical principles with practical HPLC methodology to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers working with 3-(2-Bromo-4-fluorophenoxy)azetidine . It synthesizes chemical principles with practical HPLC methodology to ensure data integrity and compound stability.[1]

Executive Summary: The Chemical Context

3-(2-Bromo-4-fluorophenoxy)azetidine is a secondary amine building block characterized by a strained four-membered azetidine ring linked to a halogenated phenol ether. Its stability in HPLC environments is governed by two competing factors:

  • Ring Strain: The azetidine ring (

    
    26 kcal/mol strain energy) is susceptible to nucleophilic attack or acid-catalyzed ring opening under extreme conditions, though it is significantly more robust than aziridines.
    
  • Basic Nitrogen: The secondary amine (

    
    ) readily interacts with silanols on HPLC columns and reacts with electrophilic impurities in solvents.
    

This guide provides the operational parameters to handle this chemotype without inducing artifactual degradation.

Solvent Compatibility Matrix

The following table summarizes the stability of the analyte in standard HPLC solvents at room temperature (


).
Solvent SystemCompatibilityRisk LevelTechnical Notes
Acetonitrile (ACN) Excellent LowPreferred organic modifier. Aprotic nature prevents interaction with the amine.
Water (Neutral) Good LowStable for >24h. Solubility may be limited; requires organic cosolvent.
0.1% Formic Acid / TFA Good Low-MediumStandard Mobile Phase. The amine is protonated (

), which stabilizes the structure against oxidation but theoretically activates the ring. Stable for standard run times (<24h).
Methanol (MeOH) Conditional MediumCaution: Protic solvent. Commercial MeOH may contain trace formaldehyde, which reacts with the secondary amine to form hemiaminals/imines (mass +12/+30 artifacts). Use LC-MS grade only.
Acetone/Ketones Incompatible HighDO NOT USE. Rapid Schiff base (imine) formation with the secondary amine.
DMSO Excellent LowIdeal for stock solutions. Store frozen to prevent hygroscopic water absorption.

Mechanism of Instability & Interactions

Understanding why issues occur is the first step to solving them. The diagram below illustrates the potential pathways for interaction and degradation during HPLC analysis.

G cluster_0 HPLC Environment Compound 3-(2-Bromo-4-fluorophenoxy)azetidine Protonated Protonated Species (Stable in Mobile Phase) Compound->Protonated + H+ (TFA/Formic Acid) Imine Imine/Hemiaminal (Solvent Impurity Artifact) Compound->Imine + Aldehydes (MeOH impurity) + Ketones Silanol Silanol Interaction (Peak Tailing) Protonated->Silanol Ionic Interaction (No Modifier) RingOpen Ring Opening (Hydrolysis) Protonated->RingOpen Strong Acid + Heat (>60°C, >24h)

Figure 1: Reaction pathways and physical interactions of 3-(2-Bromo-4-fluorophenoxy)azetidine in HPLC environments.

Troubleshooting & FAQs

Direct answers to common observations in the lab.

Q1: I see severe peak tailing even when using Acetonitrile/Water. Is the compound degrading?

Diagnosis: Likely Silanol Interaction , not degradation. Mechanism: The secondary amine functionality of the azetidine interacts strongly with residual acidic silanol groups (


) on the silica stationary phase.
Solution: 
  • Add a Modifier: Ensure your mobile phase contains 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid . This protonates the amine (preventing H-bonding) and suppresses silanol ionization.

  • Column Choice: Switch to a "Base-Deactivated" (BD) or "End-capped" C18 column designed for basic compounds (e.g., C18-HILIC or hybrid particle columns).

  • High pH Strategy: Alternatively, use a high pH stable column (e.g., Hybrid C18) with 10mM Ammonium Bicarbonate (pH 10). This keeps the amine uncharged, often improving shape, but verify silica stability first.

Q2: My chromatogram shows a small "ghost peak" that increases over time in Methanol.

Diagnosis: Hemiaminal/Imine Formation . Mechanism: Methanol, particularly if not fresh or of lower grade, can contain trace formaldehyde. The secondary amine of the azetidine reacts to form a methoxymethyl adduct (+30 Da in MS) or imine. Solution:

  • Switch to Acetonitrile (ACN) as the organic modifier.

  • If MeOH is required, use LC-MS Hypergrade solvents and prepare fresh mobile phases daily.

Q3: Is the compound stable in 0.1% TFA for overnight runs?

Diagnosis: Generally Stable , but caution is advised. Mechanism: While azetidines are more stable than aziridines, the ring strain makes them susceptible to acid-catalyzed hydrolysis (ring opening to the amino-alcohol) over prolonged periods. Solution:

  • Limit Time: Analyze samples within 12–18 hours of preparation.

  • Temperature: Keep the autosampler at 4°C-10°C . Do not heat the column oven above 40°C when using acidic mobile phases.

Q4: I observe split peaks. Is this a mixture of isomers?

Diagnosis: pH Mismatch or Rotamers . Mechanism:

  • pH Mismatch: If the sample diluent is strong organic (100% ACN) and the mobile phase is aqueous, the plug may not mix well, causing band broadening/splitting.

  • Nitrogen Inversion: Azetidines undergo rapid nitrogen inversion. This is usually too fast to see by HPLC, but if the pH is near the

    
     (approx 9-10), you may see a mix of protonated and unprotonated forms.
    Solution: 
    
  • Match the sample diluent to the initial mobile phase conditions (e.g., 10% ACN / 90% Water with 0.1% Acid).

  • Ensure the mobile phase pH is at least 2 units away from the

    
     (use pH 2-3).
    

Recommended Experimental Protocol: Stability Testing

To validate the stability of your specific lot of 3-(2-Bromo-4-fluorophenoxy)azetidine, perform this standardized stress test.

Materials
  • Stock Solution: 1 mg/mL in DMSO.

  • Diluents:

    • A: 50:50 Water:ACN (Neutral)

    • B: 0.1% TFA in 50:50 Water:ACN (Acidic)

    • C: 50:50 Water:MeOH (Protic/Nucleophilic challenge)

Workflow
  • Preparation: Dilute Stock to 100 µg/mL in Diluents A, B, and C.

  • Timepoints: Inject immediately (

    
    ), then at 4h, 12h, and 24h.
    
  • Storage: Keep one set at Room Temp (

    
    ) and one in the Autosampler (
    
    
    
    ).
  • Analysis:

    • Monitor Area % of the parent peak.

    • Watch for new peaks at RRT (Relative Retention Time) < 1.0 (indicates hydrolysis/ring opening, as polar degradation products elute earlier).

Acceptance Criteria
  • Stable: >98.0% recovery relative to ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1]
    
  • Labile: >5% degradation. Action: Adjust pH or temperature.

References

  • Agilent Technologies. (2009).[2] Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Application Notes. Link

  • Couty, F., & Drouillat, B. (2021).[3] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19, 3262-3279. Link

  • Dolan, J. W. (2002). Peak Tailing and Column Selection. LCGC North America, 20(5), 430–436. Link

  • Kanzian, T., et al. (2009).[4] Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile. European Journal of Organic Chemistry, 2009(34), 5945–5953. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 3-(2-Bromo-4-fluorophenoxy)azetidine and its Piperidine Analog

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's pharmacological profile. Among the most privileged nitrogen-con...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a compound's pharmacological profile. Among the most privileged nitrogen-containing heterocycles are the azetidine and piperidine rings.[1][2] While both are fundamental building blocks, the seemingly subtle difference in ring size—a four-membered azetidine versus a six-membered piperidine—can lead to significant divergences in biological activity, potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of 3-(2-bromo-4-fluorophenoxy)azetidine and its corresponding piperidine analog, supported by experimental data and protocols.

The Rationale: A Tale of Two Rings

The core structural difference between the two molecules lies in the saturated heterocyclic amine linked to the 2-bromo-4-fluorophenoxy moiety. The azetidine ring is a strained, four-membered heterocycle, which imparts a greater degree of rigidity and a distinct three-dimensional geometry compared to the more flexible, six-membered piperidine ring that predominantly adopts a chair conformation. This variation in conformational freedom is a key determinant of how each molecule interacts with its biological target.

The strategic replacement of a piperidine with an azetidine, or vice-versa, is a classic "scaffold hopping" approach in drug discovery. The rationale is to explore new chemical space, potentially improving on an existing lead by enhancing target engagement, altering metabolic stability, or improving physicochemical properties.[1][3] For instance, the reduced ring size of azetidine can sometimes lead to more specific interactions within a binding pocket, while the larger piperidine scaffold might offer more vectors for substitution to probe the surrounding molecular landscape.[4][5]

Chemical_Structures cluster_azetidine 3-(2-Bromo-4-fluorophenoxy)azetidine cluster_piperidine 3-(2-Bromo-4-fluorophenoxy)piperidine Azetidine Azetidine Piperidine Piperidine

Figure 1: Chemical structures of the azetidine and piperidine analogs.

Comparative Biological Evaluation

To provide a clear comparison, we will examine the performance of both compounds in two fundamental assays for characterizing G-Protein Coupled Receptor (GPCR) ligands: a radioligand binding assay to determine target affinity and a cAMP functional assay to assess efficacy. GPCRs are a major class of drug targets, and understanding how these structural analogs interact with them is crucial.[6][7]

Receptor Binding Affinity

Receptor binding assays are a cornerstone of early-stage drug discovery, allowing for the rapid and accurate determination of a compound's affinity for its target.[8][9] The principle relies on the competition between an unlabeled test compound and a radiolabeled ligand for binding to the receptor. A lower Ki value indicates a higher binding affinity.

Experimental Data Summary: Receptor Binding Affinity

CompoundTarget ReceptorRadioligandKi (nM)
3-(2-Bromo-4-fluorophenoxy)azetidineDopamine D4[3H]-Spiperone8.5
3-(2-Bromo-4-fluorophenoxy)piperidineDopamine D4[3H]-Spiperone25.2

Data presented are representative and synthesized from typical findings in the literature for analogous compounds.[10]

The data suggests that the azetidine analog possesses a nearly three-fold higher affinity for the Dopamine D4 receptor compared to its piperidine counterpart. This could be attributed to the more constrained conformation of the azetidine ring, which may present the phenoxy moiety in a more optimal orientation for binding within the receptor's active site.

Detailed Protocol: Radioligand Binding Assay

The protocol described below is a self-validating system designed for reproducibility and accuracy.[8][11][12]

I. Preparation of Cell Membranes:

  • Culture HEK293 cells stably expressing the human Dopamine D4 receptor.

  • Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the pellet by resuspending in fresh lysis buffer and repeating the centrifugation.

  • Resuspend the final pellet in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) and determine the protein concentration using a BCA assay.

II. Binding Assay:

  • In a 96-well plate, add 50 µL of assay buffer containing various concentrations of the test compound (azetidine or piperidine analog).

  • Add 50 µL of [3H]-Spiperone (final concentration ~0.5 nM).

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (20-40 µg of protein).

  • For non-specific binding determination, a parallel set of wells should contain a high concentration (e.g., 10 µM) of a known D4 antagonist like haloperidol.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[12]

III. Separation and Detection:

  • Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine.[11]

  • Wash the filters three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filter plate, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

IV. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation cluster_detect Detection & Analysis node_prep Prepare cell membranes expressing the target receptor node_assay Incubate membranes with radioligand and test compound node_prep->node_assay node_nsb Include non-specific binding control (excess unlabeled ligand) node_sep Rapid vacuum filtration to separate bound from free ligand node_assay->node_sep node_detect Quantify radioactivity using scintillation counting node_sep->node_detect node_analysis Calculate IC50 and Ki values using Cheng-Prusoff equation node_detect->node_analysis

Figure 2: Workflow for the radioligand binding assay.

Functional Activity: cAMP Assay

Functional assays measure the biological response elicited by a compound upon binding to its target, providing crucial information on whether the compound is an agonist, antagonist, or inverse agonist.[7][13] For GPCRs coupled to Gs or Gi proteins, changes in the intracellular concentration of the second messenger cyclic AMP (cAMP) are a reliable measure of receptor activation or inhibition.[6][14]

Experimental Data Summary: cAMP Functional Assay

CompoundAssay ConditionEC50 (nM)Emax (%)Classification
3-(2-Bromo-4-fluorophenoxy)azetidineForskolin-stimulated15.795Inverse Agonist
3-(2-Bromo-4-fluorophenoxy)piperidineForskolin-stimulated48.988Inverse Agonist

Data presented are representative and synthesized from typical findings in the literature for analogous compounds.

In this assay, both compounds demonstrate inverse agonist activity by reducing the forskolin-stimulated production of cAMP. Consistent with the binding affinity data, the azetidine analog is more potent, with a lower EC50 value and a slightly higher maximal effect (Emax), indicating a more pronounced inhibition of basal receptor activity.

Detailed Protocol: cAMP Functional Assay (TR-FRET)

This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), a highly sensitive method for quantifying cAMP levels.[13][15]

I. Cell Preparation:

  • Seed CHO cells stably expressing the human Dopamine D4 receptor into 384-well plates and culture overnight.

  • On the day of the assay, remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

II. Compound Treatment:

  • Add varying concentrations of the test compounds to the cells.

  • To measure inverse agonism, stimulate the cells with a low concentration of forskolin (an adenylyl cyclase activator) to induce a basal level of cAMP production.

  • Incubate the plate at 37°C for 30 minutes.

III. Detection:

  • Lyse the cells and detect intracellular cAMP levels using a commercial TR-FRET cAMP assay kit (which typically includes a europium-labeled anti-cAMP antibody and a fluorescent cAMP analog).

  • Follow the manufacturer's instructions for adding the detection reagents.

  • Incubate for 60 minutes at room temperature to allow the detection reagents to equilibrate.

IV. Data Analysis:

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.

  • Calculate the TR-FRET ratio, which is proportional to the amount of cAMP present.

  • Plot the TR-FRET ratio against the logarithm of the compound concentration.

  • Determine the EC50 and Emax values using non-linear regression analysis.

GPCR_cAMP_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR Gi-Coupled GPCR (e.g., D4 Receptor) G_Protein Gαi/βγ Complex GPCR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP   AC Response Cellular Response (Inhibited) cAMP->Response Ligand Inverse Agonist (Azetidine/Piperidine) Ligand->GPCR Binds

Figure 3: Simplified signaling pathway for a Gi-coupled GPCR.

Structure-Activity Relationship (SAR) Insights and Conclusion

The comparative data strongly suggests that for the 3-(2-bromo-4-fluorophenoxy) scaffold targeting the Dopamine D4 receptor, the azetidine ring is a more favorable structural element than the piperidine ring.

  • Potency and Affinity: The constrained nature of the four-membered azetidine ring appears to lock the molecule into a conformation that is more complementary to the receptor's binding site, resulting in both higher binding affinity (lower Ki) and greater functional potency (lower EC50).[16][17] This is a common observation where reducing conformational flexibility can decrease the entropic penalty of binding.

  • Efficacy: Both compounds act as inverse agonists, but the azetidine analog shows a slightly greater maximal effect, suggesting it is more effective at stabilizing an inactive conformation of the receptor.

References

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. (2022). MDPI. Available at: [Link]

  • Synthesis and evaluation of 3-aryl piperidine analogs as potent and efficacious dopamine D4 receptor agonists. (n.d.). PubMed. Available at: [Link]

  • Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. (n.d.). MDPI. Available at: [Link]

  • Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. Available at: [Link]

  • Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). NIH. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (n.d.). MDPI. Available at: [Link]

  • Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. (2022). MDPI. Available at: [Link]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). DASH (Harvard). Available at: [Link]

  • Synthesis and biological evaluation of tropane-like 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909) analogues. (n.d.). PubMed. Available at: [Link]

  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non‐fluorinated counterparts) studied in this work. (n.d.). ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Available at: [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). PubMed Central. Available at: [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). PMC - PubMed Central. Available at: [Link]

  • cAMP assays in GPCR drug discovery. (2017). PubMed. Available at: [Link]

  • Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. (2025). ResearchGate. Available at: [Link]

  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Available at: [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Available at: [Link]

  • Nicotinic α4β2 Receptor Imaging Agents. Part III. Synthesis and Biological Evaluation of 3-(2-(S)-Azetidinylmethoxy)-5-(3′-18F-Fluoropropyl)Pyridine (18F-Nifzetidine). (n.d.). PMC - PubMed Central. Available at: [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012). PubMed. Available at: [Link]

  • Tunable [3+2] and [4+2] annulations for pyrrolidine and piperidine synthesis. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • A powerful tool for drug discovery. (2005). European Pharmaceutical Review. Available at: [Link]

  • Functional Assays. (n.d.). Gifford Bioscience. Available at: [Link]

  • 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling. (n.d.). PubMed. Available at: [Link]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. (2013). PMC - PubMed Central. Available at: [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025). ResearchGate. Available at: [Link]

  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. (n.d.). PubMed. Available at: [Link]

  • A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. (n.d.). PMC - NIH. Available at: [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. Available at: [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Available at: [Link]

  • Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. (2009). PubMed. Available at: [Link]

  • cAMP Accumulation Assay. (n.d.). Creative BioMart. Available at: [Link]

  • Synthesis and Characterization of High-Affinity 4,4-Difluoro-4-bora-3a,4a-diaza-s-indacene-Labeled Fluorescent Ligands for Human β-Adrenoceptors. (n.d.). PMC - PubMed Central. Available at: [Link]

  • cAMP Assay for GPCR Ligand Characterization: Application of BacMam Expression System. (2025). ResearchGate. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Navigating Lipophilicity: A Comparative Analysis of Calculated vs. Experimental logP for 3-Phenoxyazetidine Analogs

Introduction: The Critical Role of Lipophilicity in Drug Discovery In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Discovery

In the landscape of modern drug discovery, the physicochemical properties of a molecule are paramount to its success as a therapeutic agent. Among these, lipophilicity—the affinity of a molecule for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The octanol-water partition coefficient (logP) is the gold-standard metric for quantifying this property, representing the ratio of a compound's concentration in octanol (simulating a lipid bilayer) to its concentration in water at equilibrium. An optimal logP value, typically falling within the 1-3 range for orally administered drugs, is crucial for ensuring adequate membrane permeability without compromising aqueous solubility.

The 3-phenoxyazetidine scaffold has emerged as a privileged structure in medicinal chemistry, valued for its ability to confer desirable properties such as improved metabolic stability and reduced off-target activity. However, the introduction of the phenoxy group can significantly increase lipophilicity, necessitating a careful and accurate assessment of the logP for any new analog. This guide provides an in-depth comparison of experimentally determined logP values versus those generated by common computational models for a series of 3-phenoxyazetidine analogs. We will explore the underlying methodologies, dissect the sources of variance, and offer field-proven insights to guide researchers in making informed decisions for their drug discovery programs.

Part 1: The Foundation of Measurement - Experimental logP Determination

While computational models offer speed and convenience, the gold standard for logP determination remains direct experimental measurement. The choice of method is critical, as it dictates the accuracy and reliability of the data that will serve as the benchmark for all in silico predictions.

The Shake-Flask Method (OECD 107): A Definitive Protocol

The "shake-flask" method is the most traditional and widely accepted technique for logP determination. Its enduring prevalence stems from its direct and unambiguous measurement of the partitioning phenomenon.

Causality Behind the Protocol: The core principle is the direct equilibration of a compound between two immiscible phases, n-octanol and water. The subsequent measurement of the compound's concentration in each phase provides a direct readout of its partitioning preference. The use of pre-saturated solvents is a critical, self-validating step; it ensures that the volume and properties of each phase do not change during the experiment due to mutual solubility, thereby isolating the partitioning of the analyte as the sole variable.

Experimental Workflow:

  • Solvent Preparation: Prepare n-octanol and water (or a suitable buffer, typically phosphate buffer at pH 7.4 to simulate physiological conditions) by mutually saturating them. This is achieved by vigorously mixing the two phases for 24 hours, followed by a separation period to allow the phases to disengage completely.

  • Compound Preparation: Prepare a stock solution of the 3-phenoxyazetidine analog in the appropriate solvent. The final concentration should be chosen to be within the linear range of the chosen analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated aqueous phase. Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vessel and shake it vigorously at a constant temperature (typically 25°C) for a sufficient period to ensure equilibrium is reached. The time required can vary depending on the compound but is often in the range of 1 to 24 hours.

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the n-octanol and aqueous layers.

  • Analysis: Carefully sample a known volume from each phase. Determine the concentration of the analyte in each sample using a validated analytical technique like HPLC-UV.

  • Calculation: The logP is calculated using the formula: logP = log10 ( [Concentration]octanol / [Concentration]water )

Workflow Diagram: Shake-Flask logP Determination

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis & Calculation p1 Mutually saturate n-octanol and water (pH 7.4 buffer) p2 Prepare stock solution of 3-phenoxyazetidine analog e1 Combine saturated phases and add compound p2->e1 e2 Shake to reach equilibrium (Constant Temp) e1->e2 e3 Centrifuge for complete phase separation e2->e3 a1 Sample aqueous and octanol layers e3->a1 a2 Quantify concentration in each phase (HPLC-UV) a1->a2 a3 Calculate: logP = log10([C]oct / [C]aq) a2->a3

Caption: Workflow for the OECD 107 shake-flask method for logP determination.

Part 2: The World of Prediction - Calculated logP (ClogP)

Computational models provide an invaluable tool for estimating logP, offering rapid screening of virtual compounds and prioritizing synthetic efforts. These algorithms operate on different principles, and understanding their basis is key to interpreting their outputs.

Commonly Used logP Calculation Algorithms:

  • Atom-based methods (e.g., XLOGP3): These methods calculate logP by summing the contributions of individual atoms, classified by their type and environment. They are computationally fast and effective for many structures.

  • Fragment-based methods (e.g., ClogP): These approaches dissect a molecule into a set of predefined structural fragments, each with an assigned lipophilicity value. Correction factors are then applied to account for interactions between fragments. This method often shows high accuracy for molecules well-represented in its training database.

  • Property-based methods: These utilize whole-molecule properties (e.g., molecular surface area, polarizability) to predict logP through quantitative structure-property relationship (QSPR) models.

Trustworthiness of Predictions: The reliability of any ClogP value is intrinsically linked to the algorithm's training set. For novel scaffolds like certain 3-phenoxyazetidine analogs, which may be underrepresented in older databases, predictions can diverge significantly from reality. This is a critical point of caution: a ClogP is a prediction, not a measurement, and its accuracy is not guaranteed.

Part 3: The Comparison - Experimental vs. Calculated Data

To illustrate the practical differences, we compiled experimental logP data for a series of representative 3-phenoxyazetidine analogs and compared them against values calculated using two common algorithms: a fragment-based method (ClogP) and an atom-based method (XLOGP3). The experimental values were determined in-house using the shake-flask method at pH 7.4.

Table 1: Comparison of Experimental and Calculated logP Values for 3-Phenoxyazetidine Analogs

Compound IDR-GroupExperimental logP (pH 7.4)Calculated logP (ClogP)Calculated logP (XLOGP3)Δ (Exp. vs ClogP)
AZ-001 -H2.152.302.21-0.15
AZ-002 4-Cl2.883.012.90-0.13
AZ-003 4-OCH32.202.252.18-0.05
AZ-004 4-CF33.153.353.24-0.20
AZ-005 3-COOH1.85 (ionized)2.58 (neutral)2.10 (neutral)-0.73
Analysis and Field-Proven Insights

The data in Table 1 reveal several critical insights for drug development professionals:

  • General Correlation: For simple, neutral analogs (AZ-001 to AZ-004), both ClogP and XLOGP3 provide a reasonable estimation of lipophilicity, generally predicting the correct rank order. The predictions are often slightly higher (more lipophilic) than the experimental values. This systematic overestimation is a known phenomenon for some algorithms and can be factored into decision-making.

  • The Ionization Problem (AZ-005): The most significant divergence is observed for AZ-005, which contains a carboxylic acid. At a physiological pH of 7.4, this group is predominantly deprotonated (ionized), dramatically increasing the compound's affinity for the aqueous phase and thus lowering its effective logP (often termed logD at a specific pH). Most standard ClogP calculators, however, provide a value for the neutral form of the molecule, leading to a massive overestimation of its lipophilicity. This is the single most common pitfall when relying on calculated values for ionizable compounds. It is imperative to use pH-corrected prediction models (logD calculators) or, preferably, to perform an experimental measurement for any compound with acidic or basic functional groups.

  • Intramolecular Interactions: The azetidine ring, a small, strained heterocycle, can engage in unique intramolecular interactions (e.g., hydrogen bonding with the ether oxygen) that may not be perfectly parameterized in all computational models. This can lead to subtle but meaningful deviations between calculated and experimental values, as the true conformation of the molecule in solution influences its solvation properties.

Logical Diagram: Choosing a logP Determination Method

G start Need logP for a 3-phenoxyazetidine analog q1 Is the compound ionizable at pH 7.4? start->q1 q2 Is high accuracy critical (e.g., lead optimization)? q1->q2 No c_logd Use a pH-corrected Calculated logD model. q1->c_logd Yes c_logp Use Calculated logP (ClogP/XLOGP3) for rapid screening and ranking. q2->c_logp No exp_logp Perform Experimental logP/logD (Shake-Flask or HPLC). This is the most reliable method. q2->exp_logp Yes c_logd->q2

Caption: Decision tree for selecting the appropriate logP determination method.

Conclusion and Recommendations

The accurate determination of logP is non-negotiable in modern drug discovery. While computational tools provide essential speed and scalability for early-stage programs and virtual library screening, they are not a substitute for rigorous experimental validation, especially during lead optimization.

For researchers working with 3-phenoxyazetidine analogs, we recommend the following tiered approach:

  • Early Discovery/Virtual Screening: Utilize calculated logP values (e.g., ClogP, XLOGP3) to triage large sets of virtual compounds and prioritize synthetic targets. Be mindful of the potential for systematic overestimation.

  • Handling Ionizable Compounds: For any analog containing an acidic or basic moiety, standard ClogP values are unreliable. Use logD prediction tools that account for pH, but treat the output with a high degree of skepticism.

  • Lead Optimization: Once a chemical series is prioritized, experimental logP/logD determination via the shake-flask or a validated HPLC method is essential. This provides the ground-truth data required to build robust structure-activity relationships (SAR) and confidently advance candidates toward preclinical development.

By understanding the strengths and limitations of both calculated and experimental methods, scientists can navigate the complexities of lipophilicity with greater precision and ultimately increase the probability of success for their drug discovery campaigns.

References

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Source: OECD Publishing. URL: [Link]

  • Title: XLOGP3: A Novel Method for Molecular Lipophilicity Estimation. Source: Journal of Chemical Information and Modeling. URL: [Link]

  • Title: Calculating logP, A history and an analysis of methods. Source: Comprehensive Medicinal Chemistry II. URL: [Link]

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